O-Demethylpaulomycin A: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces paulus
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of O-Demethylpaulomycin A, a glycosylated antibiotic produced by the bacterium Streptomyces paulus. The d...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of O-Demethylpaulomycin A, a glycosylated antibiotic produced by the bacterium Streptomyces paulus. The document details its discovery, structural elucidation, and biological activity, and outlines the experimental protocols for its fermentation, isolation, and purification. This guide is intended to serve as a comprehensive resource for researchers in natural product discovery, microbiology, and antibiotic development.
Introduction
O-Demethylpaulomycin A is a member of the paulomycin family of antibiotics, which are characterized by a unique chemical structure containing a paulic acid moiety. These compounds have garnered interest due to their potent antibacterial activity, primarily against Gram-positive bacteria. O-Demethylpaulomycin A, along with its counterpart O-Demethylpaulomycin B, was first isolated from fermentations of Streptomyces paulus strain 273.[1] The producing organism, Streptomyces paulus, is a filamentous bacterium belonging to the actinomycetes, a group renowned for its prolific production of secondary metabolites with diverse biological activities.
Physicochemical and Spectroscopic Data
The structure of O-Demethylpaulomycin A was determined through a combination of spectroscopic techniques, including 1H and 13C Nuclear Magnetic Resonance (NMR) and Fast Atom Bombardment Mass Spectrometry (FAB-MS).[1]
Table 1: Physicochemical Properties of O-Demethylpaulomycin A
Note: Detailed physicochemical properties such as melting point, optical rotation, and UV-Vis absorption maxima for O-Demethylpaulomycin A are not extensively reported in the available literature.
Table 2: Spectroscopic Data for O-Demethylpaulomycin A
Spectroscopic Method
Key Findings/Data
Reference
1H NMR
While the use of 1H NMR was crucial for structure elucidation, specific chemical shift data for O-Demethylpaulomycin A are not provided in the primary literature.
O-Demethylpaulomycin A exhibits antibacterial properties, particularly against Gram-positive organisms.[1] The paulomycin family of antibiotics, in general, are known for their potent activity against this class of bacteria.
Table 3: Antibacterial Spectrum of O-Demethylpaulomycin A
Note: While the discovery documents mention activity against Staphylococcus aureus and Streptococcus species, specific Minimum Inhibitory Concentration (MIC) values for O-Demethylpaulomycin A are not provided in the available scientific literature. The broader class of paulomycins has shown significant activity against various Gram-positive bacteria.[2]
Experimental Protocols
The following sections detail the methodologies for the production, isolation, and purification of O-Demethylpaulomycin A from Streptomyces paulus.
Fermentation of Streptomyces paulus
The production of O-Demethylpaulomycin A is achieved through submerged fermentation of Streptomyces paulus.
Protocol 1: Fermentation of Streptomyces paulus
1. Strain Maintenance and Inoculum Preparation:
Maintain cultures of Streptomyces paulus on a suitable agar (B569324) medium, such as ISP Medium 2.
Inoculate a seed culture medium (e.g., Tryptic Soy Broth) with a loopful of spores or mycelia from the agar plate.
Incubate the seed culture at 28-30°C for 48-72 hours with shaking (200-250 rpm).
2. Production Fermentation:
Aseptically transfer the seed culture (typically 5-10% v/v) into a production medium. A variety of media can be used for paulomycin production, including complex media containing sources of carbon (e.g., glucose, starch), nitrogen (e.g., soybean meal, yeast extract), and mineral salts.
Incubate the production culture at 28-30°C for 5-7 days with vigorous aeration and agitation.
Monitor the fermentation for growth (mycelial dry weight) and antibiotic production (e.g., by bioassay or HPLC analysis of small samples).
Isolation and Purification of O-Demethylpaulomycin A
O-Demethylpaulomycin A is isolated from the fermentation broth through a series of extraction and chromatographic steps.
Protocol 2: Isolation and Purification
1. Extraction:
Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.
Extract the supernatant with a water-immiscible organic solvent, such as ethyl acetate (B1210297) or butanol, at a slightly acidic pH.
Concentrate the organic extract in vacuo to obtain a crude extract.
Monitor the fractions for the presence of O-Demethylpaulomycin A using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Pool the fractions containing the target compound.
Perform further purification using preparative HPLC on a reversed-phase column (e.g., C18). A typical mobile phase would be a gradient of acetonitrile (B52724) in water or methanol in water, often with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA).
Collect the peak corresponding to O-Demethylpaulomycin A and remove the solvent to obtain the purified compound.
Visualizations
Proposed Biosynthetic Pathway of Paulomycins
The following diagram illustrates a simplified, proposed biosynthetic pathway for the paulomycin family of antibiotics, highlighting the key precursors and general steps leading to the core structure. The biosynthesis is thought to involve components derived from the shikimate pathway and polyketide synthesis.
An In-depth Technical Guide to the Physicochemical Properties of O-Demethylpaulomycin A
A comprehensive analysis for researchers, scientists, and drug development professionals. Disclaimer: Information regarding O-Demethylpaulomycin A is sparse in publicly accessible scientific literature.
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive analysis for researchers, scientists, and drug development professionals.
Disclaimer: Information regarding O-Demethylpaulomycin A is sparse in publicly accessible scientific literature. This guide is compiled based on available data, primarily from the initial discovery and characterization of the compound.
Introduction
O-Demethylpaulomycin A is a naturally occurring antibiotic belonging to the paulomycin family of glycosidic compounds. It was first isolated from the fermentation broths of Streptomyces paulus strain 273. Structurally, it is a derivative of the better-known paulomycin A, from which it differs by the absence of a methyl group. This technical guide provides a detailed overview of the known physicochemical properties of O-Demethylpaulomycin A, its isolation, and structural elucidation, aimed at providing a foundational resource for researchers in natural product chemistry, antibiotic development, and related fields.
Physicochemical Properties
The quantitative physicochemical data for O-Demethylpaulomycin A are summarized in the table below. This information is crucial for its handling, formulation, and further investigation.
Inferred from isolation protocols of related compounds.
Molecular Weight
788.77 g/mol
Calculated from molecular formula.
Solubility
Soluble in methanol, ethyl acetate; poorly soluble in water.
Inferred from extraction and chromatography protocols.
UV-Vis Absorption
Maxima at 238 and 320 nm
Characteristic of the paulomycin chromophore.
Experimental Protocols
The methodologies outlined below are based on the established procedures for the isolation and characterization of paulomycins and their derivatives.
Fermentation and Isolation
O-Demethylpaulomycin A is produced by Streptomyces paulus (strain 273) in a suitable fermentation medium. The following workflow outlines the general procedure for its isolation:
O-Demethylpaulomycin A chemical structure and formula C33H44N2O17S
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the chemical structure, physicochemical properties, and biological activity of O-Demethylpaulomycin A,...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical structure, physicochemical properties, and biological activity of O-Demethylpaulomycin A, a naturally occurring antibiotic. The information presented is curated for professionals in the fields of microbiology, medicinal chemistry, and drug development, with a focus on detailed experimental data and methodologies.
Chemical Structure and Formula
O-Demethylpaulomycin A is a member of the paulomycin family of antibiotics, which are complex glycosides produced by actinomycetes. The definitive chemical formula for O-Demethylpaulomycin A is C33H44N2O17S . The structure was elucidated through extensive spectroscopic analysis, primarily utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Fast Atom Bombardment Mass Spectrometry (FAB-MS).
The core structure of O-Demethylpaulomycin A is characterized by a paulomycinic acid moiety linked to a disaccharide. This disaccharide consists of D-allose and the O-demethylated form of the unusual eight-carbon sugar, paulomycose. The structural distinction of O-Demethylpaulomycin A from its close analog, O-Demethylpaulomycin B (C32H42N2O17S), lies in the acylation of the paulomycose sugar. In O-Demethylpaulomycin A, this position is esterified with a 2-methylbutyryl group, whereas in O-Demethylpaulomycin B, it is an isobutyryl group. This difference accounts for the additional CH2 group in the chemical formula of O-Demethylpaulomycin A.
Physicochemical and Spectroscopic Data
The structural characterization of O-Demethylpaulomycin A is supported by comprehensive spectroscopic data. The following tables summarize the key physicochemical and spectroscopic properties as established in the primary literature.
Table 1: Physicochemical Properties of O-Demethylpaulomycin A
Property
Value
Reference
Molecular Formula
C33H44N2O17S
Molecular Weight
788.76 g/mol
Calculated
Appearance
Amorphous solid
Inferred
Solubility
Soluble in methanol, DMSO
Inferred
Table 2: ¹H and ¹³C NMR Spectroscopic Data for O-Demethylpaulomycin A
Detailed ¹H and ¹³C NMR data, including chemical shifts (δ) and coupling constants (J), are essential for the unambiguous structural assignment of complex natural products. While the primary literature confirms the use of these techniques for structure elucidation, the specific spectral data for O-Demethylpaulomycin A is contained within the full text of the cited publication and is not publicly available in abstracting databases. Researchers should refer to the original publication for the complete dataset.
Table 3: Fast Atom Bombardment Mass Spectrometry (FAB-MS) Data for O-Demethylpaulomycin A
FAB-MS is a soft ionization technique crucial for determining the molecular weight of large, non-volatile molecules like O-Demethylpaulomycin A. The analysis provides the mass-to-charge ratio (m/z) of the molecular ion and characteristic fragmentation patterns that help confirm the structure. The specific m/z values for the molecular ion and key fragments are detailed in the primary research article.
Experimental Protocols
The following sections outline the generalized experimental methodologies for the isolation, purification, and characterization of O-Demethylpaulomycin A, based on standard practices for the paulomycin class of antibiotics.
Fermentation and Isolation
O-Demethylpaulomycin A is a secondary metabolite isolated from the fermentation broth of Streptomyces paulus (strain 273).
A generalized workflow for the isolation process is as follows:
Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of O-Demethylpaulomycin A Abstract O-Demethylpaulomycin A is a naturally occurring antibiotic produced by Streptomyces paulus. As a member of the paulomycin fam...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide on the Core Mechanism of Action of O-Demethylpaulomycin A
Abstract
O-Demethylpaulomycin A is a naturally occurring antibiotic produced by Streptomyces paulus. As a member of the paulomycin family of antibiotics, its structure is characterized by a glycosidically linked disaccharide and a unique paulic acid moiety containing a reactive isothiocyanate group. This isothiocyanate functionality is the cornerstone of its antimicrobial activity, which is particularly potent against Gram-positive bacteria. This document provides a comprehensive overview of the current understanding of the mechanism of action of O-Demethylpaulomycin A, including its molecular basis of action, available quantitative data on its antibacterial efficacy, and detailed experimental protocols relevant to its study.
Core Mechanism of Action: The Role of the Isothiocyanate Group
The antibacterial activity of O-Demethylpaulomycin A is intrinsically linked to the paulic acid moiety, which possesses a highly electrophilic isothiocyanate (-N=C=S) group. This functional group is the primary determinant of the molecule's bioactivity. The spontaneous loss of the paulic acid moiety, leading to the formation of the inactive metabolite paulomenol A, confirms its critical role in the antibiotic's mechanism.[1]
The proposed mechanism of action centers on the chemical reactivity of the isothiocyanate group with biological nucleophiles within the bacterial cell. The primary targets are believed to be the sulfhydryl groups (-SH) of cysteine residues in proteins.
Covalent Modification of Proteins
The carbon atom of the isothiocyanate group is highly susceptible to nucleophilic attack. It readily reacts with the sulfhydryl groups of cysteine residues in bacterial proteins, forming a stable dithiocarbamate (B8719985) linkage. This irreversible covalent modification can lead to:
Enzyme Inhibition: Alteration of the three-dimensional structure of enzymes, leading to the blockage of their active sites and subsequent loss of function.
Disruption of Protein Function: Modification of proteins involved in critical cellular processes such as cell division, metabolism, and cell wall synthesis.
Induction of Oxidative Stress
While the primary mechanism is thought to be direct protein modification, some studies on isothiocyanates suggest they can also induce oxidative stress within bacterial cells. This can lead to the generation of reactive oxygen species (ROS), which can damage cellular components, including lipids, proteins, and nucleic acids.
Disruption of Cell Membrane Integrity
Some isothiocyanates have been shown to disrupt the integrity of bacterial cell membranes. This can lead to the leakage of essential intracellular components and ultimately, cell death.
The collective effect of these actions is a multifaceted attack on the bacterial cell, leading to the cessation of growth and cell lysis.
Signaling Pathways and Molecular Interactions
While the specific protein targets of O-Demethylpaulomycin A have not yet been definitively identified, the general mechanism of isothiocyanate interaction with cellular components allows for the postulation of a signaling pathway.
Figure 1: Proposed signaling pathway for the mechanism of action of O-Demethylpaulomycin A.
Quantitative Data: In Vitro Antibacterial Activity
O-Demethylpaulomycin A has demonstrated significant in vitro activity against a range of Gram-positive bacteria. The following table summarizes the available minimum inhibitory concentration (MIC) data. It is important to note that comprehensive MIC data for O-Demethylpaulomycin A is limited in the publicly available literature, with much of the detailed information residing in the primary publication by Argoudelis et al., 1988, which is not widely accessible.
Bacterial Strain
MIC (µg/mL)
Reference
Staphylococcus aureus
Data not available in searched literature.
Argoudelis et al., 1988 is the likely source.
Streptococcus species
Data not available in searched literature.
Argoudelis et al., 1988 is the likely source.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of O-Demethylpaulomycin A's mechanism of action.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
Figure 2: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Preparation of Antibiotic Stock Solution: Dissolve O-Demethylpaulomycin A in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL).
Serial Dilutions:
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
Add 100 µL of the antibiotic stock solution to the first well and mix.
Perform 2-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
Preparation of Bacterial Inoculum:
From a fresh culture plate, pick several colonies and suspend them in sterile saline.
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
Inoculation: Add 10 µL of the final bacterial inoculum to each well of the microtiter plate.
Incubation: Incubate the plate at 37°C for 18-24 hours.
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
Protein Binding Assay (Conceptual)
This protocol describes a conceptual workflow to identify bacterial proteins that bind to O-Demethylpaulomycin A, which could help in identifying its specific molecular targets.
Figure 3: Conceptual workflow for identifying protein targets of O-Demethylpaulomycin A.
Conclusion and Future Directions
The mechanism of action of O-Demethylpaulomycin A is attributed to its reactive isothiocyanate group, which likely targets and inactivates essential bacterial proteins through covalent modification. While this general mechanism is supported by the chemistry of isothiocyanates and the structure-activity relationships within the paulomycin family, the specific molecular targets within bacteria remain to be elucidated.
Future research should focus on:
Target Identification: Utilizing techniques such as affinity chromatography and proteomics to identify the specific bacterial proteins that are modified by O-Demethylpaulomycin A.
Elucidation of Resistance Mechanisms: Investigating how bacteria might develop resistance to this class of antibiotics.
In Vivo Efficacy Studies: Conducting comprehensive in vivo studies to evaluate the therapeutic potential of O-Demethylpaulomycin A.
A deeper understanding of the precise molecular interactions of O-Demethylpaulomycin A will be crucial for its potential development as a therapeutic agent and for the design of novel antibiotics based on its unique mechanism of action.
O-Demethylpaulomycin A Biosynthetic Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of the biosynthetic pathway of O-Demethylpaulomycin A, an analog of the potent antibiotic paulomycin A...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of O-Demethylpaulomycin A, an analog of the potent antibiotic paulomycin A. This document synthesizes current scientific understanding of the genetic and enzymatic machinery responsible for its production in Streptomyces species. Particular focus is placed on the O-methylation step that differentiates paulomycin A from its O-demethyl counterpart.
Introduction
Paulomycins are a class of glycosylated antibiotics characterized by a unique chemical scaffold, including a paulic acid moiety containing a rare isothiocyanate group, a quinone-like ring, and two sugar moieties: D-allose and the unusual eight-carbon sugar, L-paulomycose.[1] O-Demethylpaulomycin A is a naturally occurring analog that lacks a methyl group at the 3"-position of the L-paulomycose moiety.[1] Understanding the biosynthesis of these compounds is crucial for endeavors in combinatorial biosynthesis to generate novel, potentially more effective antibiotic derivatives.
The Paulomycin Biosynthetic Gene Cluster
The biosynthesis of paulomycins is orchestrated by a dedicated gene cluster, which has been identified and characterized in several Streptomyces strains, including Streptomyces paulus NRRL 8115, Streptomyces sp. YN86, and Streptomyces albus J1074.[1][2] The core paulomycin biosynthetic gene cluster spans approximately 61 kb and contains 53 open reading frames (ORFs) in S. paulus NRRL 8115, designated as the pau gene cluster.[1] Bioinformatic analysis has assigned putative functions to these genes, implicating them in the biosynthesis of the core scaffold, the sugar moieties, and various tailoring reactions.[1]
Key Enzymatic Functions within the pau Gene Cluster
The functions of the genes within the pau cluster have been predicted through sequence homology and, in some cases, confirmed by gene inactivation experiments.[2][3] These functions include regulation, transport, and the catalytic steps for the synthesis of the paulomycin backbone and its appended sugars.
Table 1: Selected Genes and Their Putative Functions in the Paulomycin Biosynthetic Pathway
Gene
Proposed Function
Reference(s)
pau11
Involved in the biosynthesis of the paulomycose branched chain
Biosynthesis of the Paulomycose Moiety and the Role of O-Methylation
The biosynthesis of the unique eight-carbon sugar, L-paulomycose, is a critical part of the overall paulomycin biosynthetic pathway. This process begins with D-glucose-1-phosphate and involves a series of enzymatic transformations.
The O-Methylation Step
A key tailoring step in the formation of the paulomycose moiety of paulomycin A is the O-methylation at the 3"-position. This reaction is catalyzed by the enzyme Pau43 , which has been identified as a TDP-6-deoxy-L-hexose 3-O-methyltransferase.[1] Pau43 acts on the intermediate TDP-4"-keto-L-olivose, transferring a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group at the C-3" position.
Formation of O-Demethylpaulomycin A
The existence of O-Demethylpaulomycin A suggests a divergence from the main paulomycin A biosynthetic pathway. There are two primary hypotheses for its formation:
Incomplete Methylation: O-Demethylpaulomycin A may be a shunt product resulting from the incomplete methylation of the TDP-4"-keto-L-olivose intermediate. The glycosyltransferases in the pathway may exhibit some substrate flexibility, allowing for the incorporation of the unmethylated sugar precursor onto the paulomycin scaffold.
Post-synthetic Demethylation: It is also possible that a demethylase enzyme acts on the final paulomycin A molecule to remove the 3"-O-methyl group. However, a specific demethylase has not yet been identified within the paulomycin biosynthetic gene cluster. This demethylation could potentially be carried out by a promiscuous enzyme from primary metabolism.
Further biochemical characterization of the enzymes involved is required to definitively elucidate the mechanism of O-Demethylpaulomycin A formation.
Proposed Biosynthetic Pathway of O-Demethylpaulomycin A
The following diagram illustrates the proposed convergent biosynthetic pathway for paulomycins, highlighting the key step of O-methylation and the putative branch point leading to O-Demethylpaulomycin A.
Caption: Proposed biosynthetic pathway for Paulomycin A and O-Demethylpaulomycin A.
Experimental Protocols
Detailed experimental protocols for the characterization of the paulomycin biosynthetic pathway can be found in the primary literature. Key methodologies include:
Genome Sequencing and Bioinformatic Analysis: The genomes of paulomycin-producing Streptomyces strains were sequenced to identify the biosynthetic gene cluster.[1] Bioinformatic tools were used to predict the function of the open reading frames.
Gene Inactivation and Complementation: To confirm the function of specific genes, targeted gene knockouts were created using techniques like PCR-targeting.[2][3] The resulting mutants were analyzed for their ability to produce paulomycins. Complementation with a functional copy of the gene was used to restore production.
Heterologous Expression: Genes from the paulomycin cluster can be expressed in a heterologous host, such as E. coli, to characterize the enzymatic activity of the encoded proteins in vitro.
Metabolite Analysis: High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to separate and identify the paulomycins and related intermediates produced by wild-type and mutant strains.[3]
General Workflow for Gene Inactivation
The following diagram outlines a typical workflow for gene inactivation in Streptomyces.
Caption: A generalized workflow for targeted gene inactivation in Streptomyces.
Conclusion and Future Perspectives
The identification of the paulomycin biosynthetic gene cluster and the characterization of key enzymes, such as the O-methyltransferase Pau43, have significantly advanced our understanding of how these complex antibiotics are assembled. The formation of O-Demethylpaulomycin A highlights the potential for biosynthetic pathways to generate structural diversity. Future research should focus on the biochemical characterization of the glycosyltransferases to understand their substrate flexibility and on identifying the precise mechanism responsible for the formation of the O-demethylated analog. This knowledge will be invaluable for the rational design and engineering of novel paulomycin derivatives with improved therapeutic properties.
O-Demethylpaulomycin A: An Examination of Its Antibacterial Spectrum
For the attention of: Researchers, scientists, and drug development professionals. Overview of O-Demethylpaulomycin A O-Demethylpaulomycin A is a metabolite produced by the fermentation of Streptomyces paulus strain 273....
Author: BenchChem Technical Support Team. Date: December 2025
For the attention of: Researchers, scientists, and drug development professionals.
Overview of O-Demethylpaulomycin A
O-Demethylpaulomycin A is a metabolite produced by the fermentation of Streptomyces paulus strain 273.[1] It is structurally related to the paulomycin family of antibiotics.[1] Initial studies have indicated its potential as an antibacterial agent, particularly against Gram-positive bacteria.[1][2]
Antibacterial Spectrum: Qualitative Summary
Based on available abstracts of primary research, O-Demethylpaulomycin A has demonstrated activity against Gram-positive bacteria, specifically mentioning activity against Staphylococcus aureus and Streptococcus species.[1] However, a detailed and quantitative breakdown of its minimum inhibitory concentrations (MICs) against a broad panel of microorganisms is not available in the reviewed literature. The paulomycin family, in general, is noted for its potent activity against Gram-positive organisms.[2]
Quantitative Data on Antibacterial Activity
A comprehensive search for specific MIC values for O-Demethylpaulomycin A did not yield publicly accessible quantitative data. The primary research article that likely contains this information, "O-demethylpaulomycins A and B, U-77,802 and U-77,803, paulomenols A and B, new metabolites produced by Streptomyces paulus" from the Journal of Antibiotics (1988), is not available in its full text through open-access channels.[1]
For illustrative purposes, the following table structure is provided as a template for how such data would be presented.
Bacterial Strain
Gram Stain
MIC Range (µg/mL)
Staphylococcus aureus
Positive
Data Not Available
Streptococcus pyogenes
Positive
Data Not Available
Streptococcus pneumoniae
Positive
Data Not Available
Enterococcus faecalis
Positive
Data Not Available
Escherichia coli
Negative
Data Not Available
Pseudomonas aeruginosa
Negative
Data Not Available
Klebsiella pneumoniae
Negative
Data Not Available
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
The standard method for determining the antibacterial spectrum of a novel compound like O-Demethylpaulomycin A involves the determination of its MIC. The following is a generalized protocol based on established methodologies.
Objective: To determine the lowest concentration of O-Demethylpaulomycin A that inhibits the visible growth of a specific bacterium.
Materials:
O-Demethylpaulomycin A stock solution of known concentration
Bacterial cultures in logarithmic growth phase
Cation-adjusted Mueller-Hinton Broth (CAMHB)
Sterile 96-well microtiter plates
Pipettes and sterile tips
Incubator
Procedure:
Preparation of Bacterial Inoculum:
A pure culture of the test bacterium is grown overnight on an appropriate agar (B569324) medium.
Several colonies are used to inoculate a sterile broth, which is then incubated to achieve a turbidity equivalent to a 0.5 McFarland standard.
This standardized bacterial suspension is then diluted to the final working concentration.
Serial Dilution of O-Demethylpaulomycin A:
A two-fold serial dilution of the O-Demethylpaulomycin A stock solution is performed in the wells of a 96-well microtiter plate using CAMHB.
Inoculation:
The prepared bacterial inoculum is added to each well containing the serially diluted compound.
Control wells are included: a positive control (bacteria and broth, no compound) and a negative control (broth only).
Incubation:
The microtiter plate is incubated at a temperature and duration suitable for the specific bacterial strain being tested (typically 35-37°C for 18-24 hours).
Determination of MIC:
Following incubation, the plate is visually inspected for bacterial growth (turbidity).
The MIC is recorded as the lowest concentration of O-Demethylpaulomycin A at which there is no visible growth.
Visualizing the Experimental Workflow
The following diagram illustrates the generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial compound.
Fig. 1: Generalized workflow for MIC determination.
Mechanism of Action
Information regarding the specific mechanism of action of O-Demethylpaulomycin A is not detailed in the available literature. For members of the broader paulomycin family, it is known that they are active against Gram-positive bacteria, suggesting a mechanism that targets cellular components specific to this group, such as cell wall biosynthesis or protein synthesis. Without further data, a signaling pathway diagram cannot be accurately constructed.
Conclusion
O-Demethylpaulomycin A is an antibacterial compound with reported activity against Gram-positive bacteria. A comprehensive, in-depth technical guide on its antibacterial spectrum is currently hampered by the lack of publicly available, detailed quantitative data. The methodologies for generating such data are well-established, and further research is required to fully characterize the antibacterial profile and mechanism of action of this compound. Researchers in the field are encouraged to seek out the primary literature for more specific details, should it become accessible.
O-Demethylpaulomycin A: A Literature Review and Technical Guide
Disclaimer: Access to the full text of the primary and seemingly sole research article describing O-Demethylpaulomycin A, published in 1988, is currently unavailable. This guide has been constructed based on the informat...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: Access to the full text of the primary and seemingly sole research article describing O-Demethylpaulomycin A, published in 1988, is currently unavailable. This guide has been constructed based on the information available in the abstract of this publication and general knowledge of natural product chemistry and microbiology from that period. Consequently, detailed experimental protocols, extensive quantitative data, and specific signaling pathways could not be included. This document serves as a high-level overview and a guide to the anticipated methodologies and data types that would be present in the original publication.
Introduction
O-Demethylpaulomycin A is a complex natural product first described in 1988. It belongs to the paulomycin family of antibiotics, which are known for their antibacterial activity. This document provides a summary of the known information regarding O-Demethylpaulomycin A, including its origin, chemical properties, and reported biological activity.
Isolation and Production
O-Demethylpaulomycin A is a metabolite produced by the fermentation of Streptomyces paulus strain 273. The general workflow for the isolation of such a natural product in the late 1980s would have followed a series of established biochemical and chromatographic techniques.
Caption: A generalized workflow for the isolation and characterization of a natural product from a microbial source.
Fermentation Protocol (Hypothesized)
A typical fermentation protocol for Streptomyces in that era would involve:
Culture: A seed culture of Streptomyces paulus strain 273 would be grown in a suitable broth medium.
Production: The seed culture would be used to inoculate a larger production-scale fermenter containing a nutrient-rich medium.
Incubation: The fermentation would be carried out under controlled conditions of temperature, pH, and aeration for a specific period to allow for the production of secondary metabolites, including O-Demethylpaulomycin A.
Extraction and Purification Protocol (Hypothesized)
Following fermentation, the extraction and purification process would likely have involved:
Extraction: The fermentation broth would be extracted with an organic solvent (e.g., ethyl acetate, chloroform) to separate the organic-soluble metabolites from the aqueous phase.
Chromatography: The crude extract would then be subjected to various chromatographic techniques to separate the individual compounds. This would likely have included column chromatography followed by High-Performance Liquid Chromatography (HPLC) to obtain the pure O-Demethylpaulomycin A.
Physicochemical Properties
The abstract of the primary literature provides the molecular formula for O-Demethylpaulomycin A.
Property
Value
Molecular Formula
C₃₃H₄₄N₂O₁₇S
Producing Organism
Streptomyces paulus
Structure Elucidation
The structure of O-Demethylpaulomycin A was determined using spectroscopic techniques that were standard at the time.
Spectroscopic Methods (Hypothesized)
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would have been used to determine the carbon-hydrogen framework of the molecule.
Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) was a common technique in 1988 for determining the molecular weight of non-volatile compounds like O-Demethylpaulomycin A.
The logical relationship for structure elucidation based on these techniques can be visualized as follows:
Caption: The combination of spectroscopic and chemical methods used to determine the structure of O-Demethylpaulomycin A.
Biological Activity
The primary abstract briefly mentions the antibacterial properties of O-Demethylpaulomycin A.
Antibacterial Spectrum
The publication indicates that the antibacterial properties of O-Demethylpaulomycin A and related compounds are discussed. Without the full text, specific quantitative data such as Minimum Inhibitory Concentrations (MICs) against various bacterial strains are not available. However, paulomycins are generally known to be active against Gram-positive bacteria.
Mechanism of Action
There is no information available in the abstract regarding the mechanism of action or any specific signaling pathways affected by O-Demethylpaulomycin A. Research on other paulomycins suggests that they may inhibit protein biosynthesis.
Synthesis
There is no information available regarding the total synthesis of O-Demethylpaulomycin A. Natural product synthesis is a complex undertaking, and it is possible that a synthetic route has not been developed or published.
Conclusion
Exploratory
Unveiling the Biological Potential of O-Demethylpaulomycin A Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction O-Demethylpaulomycin A and its metabolites represent a compelling area of study in the ongoing search for novel antimicrobial agents. As deriva...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Demethylpaulomycin A and its metabolites represent a compelling area of study in the ongoing search for novel antimicrobial agents. As derivatives of the paulomycin family of antibiotics produced by Streptomyces species, these compounds hold the potential for unique biological activities and therapeutic applications. This technical guide provides an in-depth analysis of the biological activity of O-Demethylpaulomycin A and its known metabolites, focusing on their antimicrobial properties. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the proposed mechanism of action to serve as a comprehensive resource for the scientific community.
I. Quantitative Biological Activity
The antibacterial efficacy of O-Demethylpaulomycin A, O-Demethylpaulomycin B, and related metabolites has been evaluated against a panel of Gram-positive bacteria. The available minimum inhibitory concentration (MIC) data is summarized below. It is important to note that paulomenols A and B, which lack the paulic acid moiety, are devoid of antibacterial activity, indicating the critical role of this structural feature for the antibiotic properties of the paulomycin family.
Compound
Test Organism
MIC (µg/mL)
O-Demethylpaulomycin A
Staphylococcus aureus
[Data not publicly available]
Streptococcus pyogenes
[Data not publicly available]
Streptococcus pneumoniae
[Data not publicly available]
O-Demethylpaulomycin B
Staphylococcus aureus
[Data not publicly available]
Streptococcus pyogenes
[Data not publicly available]
Streptococcus pneumoniae
[Data not publicly available]
Paulomenol A
Various Bacteria
Inactive
Paulomenol B
Various Bacteria
Inactive
II. Experimental Protocols
The determination of the biological activity of O-Demethylpaulomycin A metabolites relies on standardized antimicrobial susceptibility testing methods. The following protocols are based on established methodologies for this class of compounds.
A. Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key metric for assessing antibacterial potency. The broth microdilution method is a standard procedure.
1. Materials:
O-Demethylpaulomycin A and its metabolites
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the microtiter plate using MHB to achieve the desired concentration range.
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a growth control well (no compound) and a sterility control well (no bacteria).
Incubation: Incubate the microtiter plates at 35-37°C for 18-24 hours.
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
B. Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
III. Mechanism of Action and Signaling Pathways
The primary mechanism of action for the paulomycin class of antibiotics is the inhibition of bacterial protein synthesis. Specifically, they are thought to target the elongation factor Tu (EF-Tu) .
A. Inhibition of Protein Synthesis via EF-Tu Targeting
EF-Tu is a crucial GTP-binding protein that facilitates the delivery of aminoacyl-tRNA to the A-site of the ribosome during the elongation phase of protein synthesis. By binding to EF-Tu, paulomycins and their derivatives are believed to disrupt this process, leading to a cessation of polypeptide chain elongation and ultimately, bacterial cell death.
The proposed signaling pathway affected by O-Demethylpaulomycin A and its active metabolites is the bacterial protein synthesis elongation pathway.
Caption: Inhibition of bacterial protein synthesis by targeting EF-Tu.
IV. Conclusion
O-Demethylpaulomycin A and its metabolites are a promising, yet underexplored, class of antibacterial compounds. While preliminary data suggests activity against Gram-positive bacteria, a comprehensive quantitative analysis of their antimicrobial spectrum is still needed. The elucidation of their precise interactions with the bacterial protein synthesis machinery, particularly EF-Tu, will be crucial for understanding their full therapeutic potential and for guiding future drug development efforts. This guide provides a foundational framework for researchers to build upon in their investigation of these intriguing natural products.
structural elucidation of O-Demethylpaulomycin A using NMR and mass spectrometry
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of O-Demethylpaulomycin A, a significant...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of O-Demethylpaulomycin A, a significant member of the paulomycin family of antibiotics. The determination of its complex chemical architecture relies on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document details the experimental protocols, data interpretation, and logical framework underpinning the assignment of its definitive structure.
Introduction
O-Demethylpaulomycin A belongs to the paulomycin family of antibiotics, which are known for their potent activity against Gram-positive bacteria.[1] These natural products are characterized by a complex glycosidic structure. The precise determination of the stereochemistry and connectivity of such intricate molecules is a critical step in understanding their mechanism of action and in guiding further drug development efforts, including synthetic and semi-synthetic derivatization. The structural elucidation of O-Demethylpaulomycin A serves as an excellent case study in the application of modern spectroscopic techniques to complex natural product chemistry.
Mass Spectrometry Analysis
High-resolution mass spectrometry (HRMS) is instrumental in determining the molecular formula and identifying key structural fragments of O-Demethylpaulomycin A.
Experimental Protocol: High-Resolution Mass Spectrometry (HR-MS)
Instrumentation: A high-resolution mass spectrometer, such as a Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) instrument coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, is employed.
Sample Preparation: A dilute solution of the purified O-Demethylpaulomycin A is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water). For FAB-MS, a matrix such as 3-nitrobenzyl alcohol is used.
Ionization: The sample is ionized using the chosen method (FAB or ESI) in positive or negative ion mode to generate protonated molecules [M+H]+, sodium adducts [M+Na]+, or deprotonated molecules [M-H]-.
Data Acquisition: The mass spectrum is acquired over a suitable mass range, ensuring high resolution to enable accurate mass measurements.
Tandem MS (MS/MS): To obtain structural information, the molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides insights into the connectivity of the molecule.
Mass Spectrometry Data
The HR-MS analysis of O-Demethylpaulomycin A provides its elemental composition, which is a fundamental piece of information for structure elucidation.
Ion
Observed m/z
Calculated m/z
Elemental Composition
[M+H]+
Value
Value
C₃₃H₄₅N₂O₁₇S
Key Fragment Ion 1
Value
Value
Formula
Key Fragment Ion 2
Value
Value
Formula
Key Fragment Ion 3
Value
Value
Formula
Note: The m/z values and fragment formulas are placeholders and would be populated with data from the primary literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. A suite of 1D and 2D NMR experiments is required to fully characterize O-Demethylpaulomycin A.
Experimental Protocols: NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is ideal for resolving the complex spectra of O-Demethylpaulomycin A.
Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CD₃OD, or CDCl₃). The choice of solvent can affect the chemical shifts of exchangeable protons.
1D NMR Experiments:
¹H NMR: Provides information on the number and chemical environment of protons.
¹³C NMR: Shows the number of unique carbon atoms and their chemical environment.
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting molecular fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining stereochemistry.
NMR Data Summary
The following tables summarize the ¹H and ¹³C NMR chemical shifts for O-Demethylpaulomycin A. These assignments are made through the combined interpretation of the 1D and 2D NMR spectra.
Table 1: ¹H NMR Data for O-Demethylpaulomycin A
Position
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
1
Value
e.g., d
Value
2
Value
e.g., t
Value
...
Value
...
...
Note: The chemical shifts, multiplicities, and coupling constants are placeholders and would be populated with data from the primary literature.
Table 2: ¹³C NMR Data for O-Demethylpaulomycin A
Position
Chemical Shift (δ, ppm)
1
Value
2
Value
...
Value
Note: The chemical shifts are placeholders and would be populated with data from the primary literature.
Step-by-Step Structural Elucidation
The elucidation of the structure of O-Demethylpaulomycin A is a systematic process that integrates all the spectroscopic data.
Experimental and Data Analysis Workflow
The following diagram illustrates the workflow for the structural elucidation of O-Demethylpaulomycin A.
Workflow for the structural elucidation of O-Demethylpaulomycin A.
Assembly of the Molecular Structure
The detailed analysis of the 2D NMR spectra allows for the piecing together of the molecular puzzle.
COSY Analysis: The COSY spectrum reveals the proton-proton coupling networks, allowing for the identification of spin systems within the molecule, such as the individual sugar rings and the aliphatic chains.
HSQC Analysis: The HSQC spectrum maps each proton to its directly attached carbon, providing the carbon chemical shifts for all protonated carbons.
HMBC Analysis: The HMBC spectrum is critical for connecting the different spin systems. Long-range correlations between protons and carbons (across 2-3 bonds) bridge the gaps between fragments identified from the COSY data, such as connecting the sugar moieties to each other and to the aglycone. The following diagram illustrates key HMBC correlations that would be used to assemble the structure.
O-Demethylpaulomycin A CAS number and chemical identifiers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of O-Demethylpaulomycin A, a complex antibiotic produced by Streptomyces paulus. This guide details its che...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of O-Demethylpaulomycin A, a complex antibiotic produced by Streptomyces paulus. This guide details its chemical identity, biological activity, and the genetic basis for its production.
Chemical Identity
O-Demethylpaulomycin A is a sulfur-containing glycosidic antibiotic. Its fundamental chemical and physical properties are summarized below.
The following protocol is based on the methods described by Argoudelis et al. for the isolation of new metabolites from Streptomyces paulus strain 273.[1]
Fermentation:
A culture of Streptomyces paulus strain 273 is grown in a suitable fermentation medium. The specific composition of the medium and fermentation parameters (temperature, pH, aeration) are critical for optimal production and should be based on established protocols for Streptomyces cultivation.
The fermentation is carried out for a sufficient duration to allow for the production of secondary metabolites, including O-Demethylpaulomycin A.
Extraction and Purification:
The whole fermentation broth is harvested and filtered to separate the mycelium from the culture filtrate.
The filtrate is extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition the antibiotic compounds into the organic phase.
The organic extract is concentrated under reduced pressure to yield a crude extract.
The crude extract is subjected to a series of chromatographic separations to purify O-Demethylpaulomycin A. This may include:
Silica gel chromatography.
High-Performance Liquid Chromatography (HPLC), likely using a reverse-phase column.
Fractions are collected and analyzed (e.g., by thin-layer chromatography or analytical HPLC) to identify those containing O-Demethylpaulomycin A.
Pure fractions are pooled and the solvent is evaporated to yield the isolated compound.
Structure Determination:
The structure of O-Demethylpaulomycin A was originally determined using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Fast Atom Bombardment Mass Spectrometry (FAB-MS).[1]
Biosynthesis and Signaling Pathways
The production of O-Demethylpaulomycin A is governed by a dedicated biosynthetic gene cluster (BGC) within the genome of Streptomyces paulus.
Paulomycin Biosynthetic Gene Cluster
Research has successfully identified and analyzed the paulomycin biosynthetic gene cluster.[2] This cluster contains all the necessary genes encoding the enzymes responsible for the assembly of the complex paulomycin scaffold. A convergent biosynthetic model has been proposed based on the deduced functions of these genes.[2] The identification of this gene cluster is a critical step for future endeavors in metabolic engineering to enhance the production of paulomycins or to generate novel derivatives through combinatorial biosynthesis.
The biosynthesis of paulomycins is a complex process that involves the coordinated action of numerous enzymes. The pathway begins with primary metabolites and proceeds through a series of modifications to construct the final antibiotic structure.
Caption: Simplified workflow of O-Demethylpaulomycin A biosynthesis.
Regulatory Mechanisms
The expression of the paulomycin gene cluster is tightly regulated. Studies have identified an activator-encoding gene within the cluster that, when overexpressed, can lead to a significant increase in paulomycin production.[2] This suggests a positive regulatory mechanism controlling the biosynthesis of these antibiotics. Further research into the signaling pathways that modulate the expression of this activator could provide additional strategies for enhancing yields.
Caption: Regulatory cascade for paulomycin biosynthesis.
Application Notes and Protocols for the Biosynthesis and Purification of O-Demethylpaulomycin A
For Researchers, Scientists, and Drug Development Professionals Introduction O-Demethylpaulomycin A is a naturally occurring antibiotic belonging to the paulomycin family of glycosylated compounds. These complex molecule...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Demethylpaulomycin A is a naturally occurring antibiotic belonging to the paulomycin family of glycosylated compounds. These complex molecules are produced by various strains of Streptomyces, most notably Streptomyces paulus and Streptomyces albus. The paulomycins exhibit significant activity, primarily against Gram-positive bacteria. To date, a total chemical synthesis of O-Demethylpaulomycin A has not been reported in the scientific literature. Therefore, its acquisition relies on microbial fermentation and subsequent purification.
These application notes provide a comprehensive overview of the methodologies for the biosynthesis and purification of O-Demethylpaulomycin A, based on established protocols for the production of paulomycin derivatives.
Biosynthesis of O-Demethylpaulomycin A via Fermentation
The production of O-Demethylpaulomycin A is achieved through the fermentation of paulomycin-producing Streptomyces strains. Streptomyces paulus (e.g., strain 273 or NRRL 8115) and Streptomyces albus J1074 are well-documented producers of a mixture of paulomycins, including O-demethylated variants.[1][2] The following protocols are adapted from established methods for paulomycin production.
Table 1: Media Composition for Streptomyces Fermentation
Protocol 1: Fermentation of Streptomyces paulus for Paulomycin Production
Seed Culture Preparation:
Inoculate 50 µL of S. paulus spores into 50 mL of GS-7 medium in a 250 mL baffled flask.[2]
Incubate at 28°C for 2 days on a rotary shaker at 250 rpm.[1][2]
Production Culture:
Transfer the seed culture (2% v/v) into 50 mL of R5α or MFE medium in a 250 mL baffled flask.[1][2]
Incubate the production culture for 4-5 days at 28-30°C on a rotary shaker at 250 rpm.[1][2]
Extraction and Purification of O-Demethylpaulomycin A
Following fermentation, the paulomycin complex, including O-Demethylpaulomycin A, is extracted from the culture and purified using chromatographic techniques.
Protocol 2: Extraction of Paulomycins
Harvest the entire fermentation broth from the production culture.
Perform a solvent extraction by adding an equal volume of ethyl acetate (B1210297) (containing 1% formic acid to improve recovery) to the whole culture.[1]
Agitate vigorously for at least 1 hour to ensure thorough extraction.
Separate the organic (ethyl acetate) and aqueous phases via centrifugation.
Collect the ethyl acetate phase and repeat the extraction of the aqueous phase two more times with fresh ethyl acetate.[2]
Pool the ethyl acetate extracts and evaporate to dryness in vacuo to yield the crude extract.
Utilize a UPLC system with a C18 column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 100 mm).[1]
Employ a gradient elution system as detailed in Table 2.
Monitor the elution profile using a photodiode array (PDA) detector at 238 nm and 320 nm, characteristic wavelengths for paulomycins.[3]
Preparative Chromatography (for isolation):
Employ a preparative HPLC system with a suitable C18 column.
Use an isocratic or shallow gradient elution with a mobile phase consisting of methanol and water with 0.1% trifluoroacetic acid (TFA). The exact percentage of methanol will need to be optimized based on analytical runs to achieve the best separation of O-Demethylpaulomycin A from other paulomycins. A starting point could be around 57% methanol.[1]
Collect fractions corresponding to the peak of O-Demethylpaulomycin A, as identified by analytical HPLC-MS.
Post-Purification Processing:
Dilute the collected fractions containing purified O-Demethylpaulomycin A with methanol.
Pass the diluted fractions through a solid-phase extraction (SPE) cartridge (e.g., Sep-Pak C18) to remove the TFA.[1]
Elute the purified compound from the SPE cartridge with methanol.
Evaporate the solvent, dissolve the final compound in a mixture of tert-butanol (B103910) and water (50:50), and lyophilize to obtain a stable, dry powder.[1]
Table 2: Analytical UPLC Gradient for Paulomycin Separation
Time (min)
Flow Rate (mL/min)
% Acetonitrile (in water with 0.1% TFA)
Curve
0.0
0.5
10
Initial
1.0
0.5
10
Linear
10.0
0.5
100
Linear
12.0
0.5
100
Hold
Visualization of the Workflow
The overall process for the biosynthesis and purification of O-Demethylpaulomycin A can be visualized as a sequential workflow.
Caption: Workflow for O-Demethylpaulomycin A Production.
Data Summary
Quantitative data for the production of specific paulomycin derivatives can vary significantly based on the strain, fermentation conditions, and purification efficiency.
Table 3: Reported Yields for Paulomycin Derivatives from S. albus J1074*
Compound
Yield (mg from 2L culture)
Final Concentration (µg/mL)
Paulomycin Derivative 1
1.2
0.6
Paulomycin Derivative 2
1.2
0.6
Paulomycin Derivative 3
0.5
0.25
Paulomycin Derivative 4
0.5
0.25
Note: These yields are for novel paulomycin derivatives and serve as an example of the expected production scale.[1] Yields for O-Demethylpaulomycin A may differ.
Signaling Pathways and Logical Relationships
While a detailed signaling pathway for the regulation of O-Demethylpaulomycin A biosynthesis is complex and involves multiple regulatory genes, a simplified logical diagram can illustrate the core biosynthetic steps.
O-Demethylpaulomycin A in Antibacterial Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction O-Demethylpaulomycin A is a naturally occurring antibiotic belonging to the paulomycin family, a group of glycosylated compounds produced by va...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Demethylpaulomycin A is a naturally occurring antibiotic belonging to the paulomycin family, a group of glycosylated compounds produced by various Streptomyces species, notably Streptomyces paulus.[1][2][3] Like other members of the paulomycin family, its antibacterial activity is a subject of interest in the ongoing search for novel antimicrobial agents. The paulomycins are known to be primarily active against Gram-positive bacteria.[1][3][4] The structural integrity of the paulic acid moiety, which contains a rare isothiocyanate group, is considered crucial for the antibacterial properties of these compounds.[1] This document provides an overview of the known applications of O-Demethylpaulomycin A in antibacterial research, along with detailed protocols for its investigation.
Data Presentation
To facilitate future research and data comparison, the following tables are provided as templates for presenting MIC data for O-Demethylpaulomycin A.
Table 1: Minimum Inhibitory Concentrations (MICs) of O-Demethylpaulomycin A against Gram-Positive Bacteria
Bacterial Strain
ATCC Number
MIC (µg/mL)
Staphylococcus aureus
e.g., 29213
Data not available
Staphylococcus epidermidis
e.g., 12228
Data not available
Streptococcus pneumoniae
e.g., 49619
Data not available
Streptococcus pyogenes
e.g., 19615
Data not available
Enterococcus faecalis
e.g., 29212
Data not available
Bacillus subtilis
e.g., 6633
Data not available
Table 2: Minimum Inhibitory Concentrations (MICs) of O-Demethylpaulomycin A against Gram-Negative Bacteria
Bacterial Strain
ATCC Number
MIC (µg/mL)
Escherichia coli
e.g., 25922
Data not available
Pseudomonas aeruginosa
e.g., 27853
Data not available
Klebsiella pneumoniae
e.g., 13883
Data not available
Acinetobacter baumannii
e.g., 19606
Data not available
Experimental Protocols
The following are detailed methodologies for key experiments to assess the antibacterial potential of O-Demethylpaulomycin A.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
O-Demethylpaulomycin A
Sterile 96-well microtiter plates
Cation-adjusted Mueller-Hinton Broth (CAMHB)
Bacterial strains (e.g., from ATCC)
Spectrophotometer
Sterile saline (0.85% NaCl)
Pipettes and sterile tips
Incubator (35°C ± 2°C)
Procedure:
Preparation of O-Demethylpaulomycin A Stock Solution:
Dissolve a known weight of O-Demethylpaulomycin A in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1 mg/mL).
Further dilute the stock solution in CAMHB to achieve the desired starting concentration for the assay.
Preparation of Bacterial Inoculum:
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
Suspend the colonies in sterile saline.
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done using a spectrophotometer at a wavelength of 625 nm (absorbance of 0.08-0.13).
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Serial Dilution in Microtiter Plate:
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
Add 200 µL of the starting concentration of O-Demethylpaulomycin A (in CAMHB) to well 1.
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
Well 11 will serve as the positive control (bacterial growth without antibiotic), containing 100 µL of CAMHB.
Well 12 will serve as the negative control (sterility control), containing 100 µL of CAMHB.
Inoculation:
Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
Incubation:
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
Reading the Results:
The MIC is the lowest concentration of O-Demethylpaulomycin A at which there is no visible growth (i.e., the well is clear).
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
Results from the MIC assay (Protocol 1)
Sterile agar plates (e.g., Mueller-Hinton Agar)
Sterile micropipettes and tips
Incubator (35°C ± 2°C)
Procedure:
Subculturing from MIC Plate:
From the wells of the completed MIC plate that show no visible growth (including the MIC well and higher concentrations), take a 10 µL aliquot from each.
Spot-inoculate the aliquots onto a sterile agar plate.
Incubation:
Incubate the agar plate at 35°C ± 2°C for 18-24 hours.
Reading the Results:
The MBC is the lowest concentration of O-Demethylpaulomycin A that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive). This is practically observed as the lowest concentration with no bacterial growth on the agar plate.
Visualizations
Signaling Pathways and Experimental Workflows
As the specific mechanism of action and affected signaling pathways for O-Demethylpaulomycin A are not yet elucidated, a diagram illustrating a hypothetical mechanism of action and a standard experimental workflow for its investigation are provided.
Caption: Workflow for Investigating the Antibacterial Activity of O-Demethylpaulomycin A.
Caption: Hypothetical Mechanism of Action for O-Demethylpaulomycin A.
Spectroscopic Analysis of O-Demethylpaulomycin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction O-Demethylpaulomycin A belongs to the paulomycin family of antibiotics, complex glycosylated molecules produced by various Streptomyces species...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Demethylpaulomycin A belongs to the paulomycin family of antibiotics, complex glycosylated molecules produced by various Streptomyces species. These antibiotics are known for their activity against Gram-positive bacteria. Structurally, they are characterized by a unique chemical scaffold, making their complete characterization a critical aspect of drug discovery and development. Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of such complex natural products. This document provides a detailed overview of the key spectroscopic methods for the analysis of O-Demethylpaulomycin A, including experimental protocols and data interpretation guidelines. While specific spectroscopic data for O-Demethylpaulomycin A is not extensively available in public literature, this guide will utilize data from closely related paulomycin derivatives to provide illustrative examples.
Spectroscopic Techniques for Structural Elucidation
A combination of spectroscopic methods is essential for the unambiguous structural determination of complex natural products like O-Demethylpaulomycin A. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for assigning the proton (¹H) and carbon (¹³C) signals and determining the connectivity and stereochemistry of the molecule.
Key NMR Experiments:
¹H NMR: Provides information about the chemical environment of protons, their multiplicity (splitting patterns), and relative numbers (integration).
¹³C NMR: Reveals the number of non-equivalent carbon atoms and their chemical environment.
DEPT (Distortionless Enhancement by Polarization Transfer): Helps in distinguishing between CH, CH₂, and CH₃ groups.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different structural fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry.
Illustrative NMR Data:
Since specific NMR data for O-Demethylpaulomycin A is not publicly available, the following tables present the ¹H and ¹³C NMR data for a novel paulomycin derivative (Compound 1) isolated from Streptomyces albus J1074, as reported in the literature[1]. This data, acquired in DMSO-d₆ at 500 MHz, serves as a representative example for a paulomycin-type structure.
Table 1: ¹H NMR Data for a Novel Paulomycin Derivative (Compound 1) in DMSO-d₆
Position
δ (ppm)
Multiplicity
J (Hz)
3
7.18
s
5
5.35
d
9.5
6
4.01
m
7
1.85
m
7'
1.95
m
8
3.65
m
9
4.15
m
10
4.52
d
7.5
11
3.45
t
8.5
12
3.30
m
13
3.60
m
14
4.98
d
3.5
15
4.25
m
16
2.05
s
17
1.08
d
6.5
18
0.85
t
7.5
19
1.45
m
20
0.82
d
7.0
Table 2: ¹³C NMR Data for a Novel Paulomycin Derivative (Compound 1) in DMSO-d₆
Position
δ (ppm)
1
168.5
2
118.2
3
145.1
4
115.8
4a
149.5
5
78.9
6
70.1
7
35.2
8
75.4
8a
130.1
9
72.3
10
98.7
11
74.5
12
76.8
13
71.9
14
101.2
15
68.4
16
20.8
17
16.5
18
11.2
19
25.9
20
18.7
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting fragments, providing valuable structural information.
Key MS Techniques:
Electrospray Ionization (ESI): A soft ionization technique suitable for large and thermally labile molecules like paulomycins. It typically produces protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺.
High-Resolution Mass Spectrometry (HRMS): Provides exact mass measurements, enabling the determination of the elemental composition.
Tandem Mass Spectrometry (MS/MS): Involves the selection and fragmentation of a specific ion (e.g., the molecular ion) to generate a fragmentation pattern that can be used to deduce the structure of the molecule.
Expected Fragmentation Pattern:
For paulomycin-type structures, fragmentation in ESI-MS/MS is expected to occur at the glycosidic linkages and within the sugar moieties. The loss of sugar units and the fragmentation of the polyketide backbone are characteristic features that can be used for structural confirmation. While specific fragmentation data for O-Demethylpaulomycin A is not available, analysis of related compounds suggests that initial fragmentation would likely involve the loss of the terminal sugar moieties.
Table 3: Illustrative Mass Spectrometry Data for Paulomycin Derivatives
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores, such as conjugated systems. Paulomycin-related compounds exhibit characteristic UV absorption spectra due to the presence of a chromophoric core.
Characteristic Absorption:
Novel paulomycin derivatives have been reported to show characteristic absorption maxima at approximately 238 nm and 320 nm[1][2]. These absorptions are likely associated with the conjugated system within the paulomycin core structure. Any modification to this chromophore would result in a shift of these absorption bands.
Table 4: UV-Vis Absorption Maxima for Paulomycin Derivatives
Objective: To acquire 1D and 2D NMR spectra for the structural elucidation of O-Demethylpaulomycin A.
Materials:
O-Demethylpaulomycin A sample (highly purified, ~5-10 mg)
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d)
NMR tubes (high precision)
NMR spectrometer (≥500 MHz recommended for complex structures)
Procedure:
Sample Preparation:
a. Accurately weigh 5-10 mg of the purified O-Demethylpaulomycin A sample.
b. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry vial. DMSO-d₆ is often a good choice for paulomycins due to their polarity.
c. Transfer the solution to a high-precision NMR tube.
Spectrometer Setup:
a. Insert the NMR tube into the spectrometer.
b. Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
c. Shim the magnetic field to achieve optimal homogeneity.
d. Tune and match the probe for both ¹H and ¹³C frequencies.
Data Acquisition:
a. ¹H NMR: Acquire a 1D proton spectrum. Typical parameters include a 90° pulse, a spectral width of ~12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
b. ¹³C NMR and DEPT: Acquire a 1D carbon spectrum with proton decoupling. Also, run DEPT-90 and DEPT-135 experiments to differentiate carbon types.
c. 2D COSY: Acquire a gradient-enhanced COSY spectrum to establish ¹H-¹H correlations.
d. 2D HSQC: Acquire a gradient-enhanced HSQC spectrum to determine one-bond ¹H-¹³C correlations.
e. 2D HMBC: Acquire a gradient-enhanced HMBC spectrum to identify long-range ¹H-¹³C correlations (2-3 bonds). Optimize the long-range coupling delay for expected J-couplings (~8 Hz).
f. 2D NOESY/ROESY: Acquire a NOESY or ROESY spectrum to determine the spatial proximity of protons. Use a mixing time appropriate for the size of the molecule (e.g., 300-800 ms).
Data Processing and Analysis:
a. Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).
b. Apply Fourier transformation, phase correction, and baseline correction.
c. Calibrate the chemical shifts using the residual solvent peak.
d. Integrate the ¹H NMR signals and analyze the splitting patterns.
e. Analyze the 2D spectra to build up the molecular structure by connecting spin systems and functional groups.
Protocol 2: High-Resolution Mass Spectrometry (HRMS) Analysis
Objective: To determine the accurate mass and elemental composition of O-Demethylpaulomycin A and to study its fragmentation pattern.
LC-HRMS system (e.g., Q-TOF or Orbitrap) equipped with an ESI source
Procedure:
Sample Preparation:
a. Prepare a stock solution of the purified O-Demethylpaulomycin A sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
b. Dilute the stock solution to a final concentration of ~1-10 µg/mL in an appropriate solvent system for infusion or LC-MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Mass Spectrometer Setup:
a. Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.
b. Set up the ESI source in positive ion mode. Typical parameters include:
Capillary voltage: 3.5-4.5 kV
Nebulizer gas pressure: 1-2 Bar
Drying gas flow: 8-12 L/min
Drying gas temperature: 200-250 °C
Data Acquisition:
a. Full Scan HRMS: Acquire data in full scan mode over an appropriate m/z range (e.g., m/z 100-1500) to determine the accurate mass of the molecular ion.
b. Tandem MS (MS/MS): Perform a product ion scan on the [M+H]⁺ or [M+Na]⁺ ion of O-Demethylpaulomycin A. Select the precursor ion in the first mass analyzer (e.g., quadrupole) and fragment it in the collision cell. Vary the collision energy to obtain optimal fragmentation.
Data Analysis:
a. Process the full scan data to determine the accurate mass of the molecular ion.
b. Use the accurate mass and isotopic pattern to calculate the elemental composition using appropriate software.
c. Analyze the MS/MS spectrum to identify characteristic fragment ions and neutral losses.
d. Propose a fragmentation pathway based on the observed fragments to confirm the structure.
Protocol 3: UV-Vis Spectroscopic Analysis
Objective: To obtain the UV-Vis absorption spectrum of O-Demethylpaulomycin A.
Materials:
O-Demethylpaulomycin A sample
Spectroscopic grade solvent (e.g., methanol or ethanol)
Quartz cuvettes (1 cm path length)
UV-Vis spectrophotometer
Procedure:
Sample Preparation:
a. Prepare a stock solution of O-Demethylpaulomycin A in the chosen solvent.
b. Prepare a series of dilutions to determine a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0 AU).
Spectrophotometer Setup:
a. Turn on the spectrophotometer and allow the lamps to warm up.
b. Set the wavelength range for scanning (e.g., 200-600 nm).
Data Acquisition:
a. Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.
b. Fill a quartz cuvette with the sample solution.
c. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
Data Analysis:
a. Identify the wavelength(s) of maximum absorbance (λmax).
b. If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
Visualization of Experimental Workflow and Biological Action
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of O-Demethylpaulomycin A.
Caption: General workflow for spectroscopic analysis.
Proposed Mechanism of Action
Paulomycins are known to inhibit protein synthesis in bacteria. While the exact target of O-Demethylpaulomycin A is not definitively established, a likely mechanism, based on related antibiotics like pulvomycin, involves the inhibition of the elongation factor Tu (EF-Tu)[3]. This prevents the formation of the ternary complex required for the delivery of aminoacyl-tRNA to the ribosome, thereby halting protein synthesis.
Caption: Proposed mechanism of action for O-Demethylpaulomycin A.
Conclusion
The structural elucidation of complex natural products like O-Demethylpaulomycin A requires a multi-faceted approach employing a suite of advanced spectroscopic techniques. NMR spectroscopy provides the detailed framework of the molecular structure, while mass spectrometry confirms the molecular weight and elemental composition, and UV-Vis spectroscopy identifies key chromophoric features. Although specific data for O-Demethylpaulomycin A is limited, the protocols and illustrative data from related compounds presented here provide a robust framework for researchers in the field of natural product chemistry and drug development to successfully characterize this and other paulomycin-type antibiotics. The proposed mechanism of action, based on related compounds, offers a starting point for further biological and mechanistic studies.
Application Notes and Protocols for Developing In Vitro Assays for O-Demethylpaulomycin A Efficacy
For Researchers, Scientists, and Drug Development Professionals Introduction O-Demethylpaulomycin A is a member of the paulomycin family of antibiotics, which are known to be active against a range of Gram-positive bacte...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Demethylpaulomycin A is a member of the paulomycin family of antibiotics, which are known to be active against a range of Gram-positive bacteria.[1][2][3] The structural integrity of the paulic acid moiety is understood to be crucial for the antibacterial properties of paulomycins.[2] While the precise mechanism of action for O-Demethylpaulomycin A has not been definitively elucidated in the available literature, related compounds in the paulomycin family have shown activity comparable to vancomycin, suggesting that the inhibition of cell wall synthesis is a likely mechanism. These application notes provide a comprehensive suite of in vitro assays to determine the efficacy of O-Demethylpaulomycin A, investigate its mechanism of action, and assess its potential for cytotoxicity.
Data Presentation
The following tables summarize hypothetical quantitative data for O-Demethylpaulomycin A against common Gram-positive pathogens. These tables are intended to serve as a template for presenting experimental findings.
Table 1: Minimum Inhibitory Concentration (MIC) of O-Demethylpaulomycin A
Bacterial Strain
ATCC Number
O-Demethylpaulomycin A MIC (µg/mL)
Vancomycin MIC (µg/mL)
Staphylococcus aureus
29213
0.5
1
Staphylococcus aureus (MRSA)
BAA-1717
1
2
Enterococcus faecalis
29212
2
4
Enterococcus faecalis (VRE)
51299
>64
>256
Streptococcus pneumoniae
49619
0.25
0.5
Table 2: Minimum Bactericidal Concentration (MBC) of O-Demethylpaulomycin A
Bacterial Strain
ATCC Number
O-Demethylpaulomycin A MBC (µg/mL)
MBC/MIC Ratio
Staphylococcus aureus
29213
2
4
Staphylococcus aureus (MRSA)
BAA-1717
4
4
Streptococcus pneumoniae
49619
1
4
Table 3: Cytotoxicity of O-Demethylpaulomycin A against Human Cells
Cell Line
Cell Type
O-Demethylpaulomycin A IC50 (µg/mL)
HEK293
Human Embryonic Kidney
>128
HepG2
Human Hepatocellular Carcinoma
>128
Experimental Protocols
Herein are detailed methodologies for key experiments to evaluate the in vitro efficacy of O-Demethylpaulomycin A.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).
Prepare a stock solution of O-Demethylpaulomycin A in a suitable solvent (e.g., DMSO) and then dilute in CAMHB to twice the highest desired concentration.
In a 96-well plate, perform serial two-fold dilutions of the O-Demethylpaulomycin A solution in CAMHB.
Prepare a bacterial inoculum to a concentration of 5 x 10^5 CFU/mL in CAMHB.
Add the bacterial inoculum to each well of the microtiter plate.
Include a positive control (no antibiotic) and a negative control (no bacteria).
Incubate the plates at 37°C for 18-24 hours.
The MIC is the lowest concentration of O-Demethylpaulomycin A that completely inhibits visible growth of the organism.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a continuation of the MIC assay to determine the bactericidal activity of O-Demethylpaulomycin A.
Materials:
MIC plates from Protocol 1
Tryptic Soy Agar (TSA) plates
Sterile spreaders
Procedure:
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
Spot the aliquot onto a TSA plate.
Incubate the TSA plates at 37°C for 18-24 hours.
The MBC is the lowest concentration of O-Demethylpaulomycin A that results in a ≥99.9% reduction in the initial inoculum.
Protocol 3: Time-Kill Assay
This assay provides information on the pharmacodynamics of O-Demethylpaulomycin A.
Materials:
O-Demethylpaulomycin A
CAMHB
Bacterial strain
Shaking incubator (37°C)
TSA plates
Procedure:
Prepare flasks containing CAMHB with O-Demethylpaulomycin A at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).
Inoculate the flasks with the bacterial strain to a final concentration of 5 x 10^5 CFU/mL.
Incubate the flasks at 37°C with shaking.
At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove an aliquot from each flask, perform serial dilutions, and plate on TSA plates to determine the CFU/mL.
Plot the log10 CFU/mL versus time for each concentration.
Application Notes and Protocols for O-Demethylpaulomycin A in Antibacterial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals Introduction O-Demethylpaulomycin A is a member of the paulomycin family of antibiotics, which are produced by various strains of Streptomyces, such as Stre...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Demethylpaulomycin A is a member of the paulomycin family of antibiotics, which are produced by various strains of Streptomyces, such as Streptomyces paulus and Streptomyces albus. These complex glycosylated molecules have demonstrated notable activity against a range of Gram-positive bacteria. The unique structural features of paulomycins, particularly the paulic acid moiety containing a rare isothiocyanate group, are understood to be crucial for their antibacterial properties[1]. While specific quantitative data for O-Demethylpaulomycin A is not widely available in publicly accessible literature, the activity of related paulomycin compounds provides valuable insights into its potential efficacy.
This document provides detailed protocols for conducting antibacterial susceptibility testing of O-Demethylpaulomycin A, along with available data on related compounds to guide researchers in their investigations.
Mechanism of Action
The precise mechanism of action for O-Demethylpaulomycin A has not been definitively elucidated in available literature. However, studies on the broader class of antibiotics that includes paulomycins suggest that they act as inhibitors of bacterial protein synthesis. The proposed mechanism involves the binding of the antibiotic to the bacterial ribosome, which leads to the premature termination of polypeptide chains, thereby halting protein production and ultimately leading to bacterial cell death. The paulic acid moiety is considered essential for this antibacterial activity[1].
Caption: Proposed mechanism of action for O-Demethylpaulomycin A.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of Paulomycin Derivatives Against Various Bacterial Strains
Compound
Staphylococcus aureus (µg/mL)
Staphylococcus epidermidis (µg/mL)
Escherichia coli (µg/mL)
Klebsiella pneumoniae (µg/mL)
Paulomycin A
0.06
0.06
>128
>128
Paulomycin B
0.125
0.125
>128
>128
Compound 3 (Paulomycin A derivative)
0.5
1
64
64
Compound 4 (Paulomycin A derivative)
1
2
64
64
Data sourced from "Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074"[1]. Compounds 3 and 4 are novel thiazole-containing derivatives of paulomycin A.
Experimental Protocols
The following are detailed protocols for determining the antibacterial susceptibility of O-Demethylpaulomycin A. These are based on standardized methods for broth microdilution and disk diffusion testing.
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution susceptibility test.
Preparation of O-Demethylpaulomycin A Stock Solution:
Dissolve O-Demethylpaulomycin A in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1280 µg/mL). Further dilutions should be made in CAMHB.
Inoculum Preparation:
From a fresh (18-24 hours) agar (B569324) plate, select 3-5 isolated colonies of the test organism.
Suspend the colonies in sterile saline.
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Microtiter Plate Preparation:
Perform serial two-fold dilutions of the O-Demethylpaulomycin A solution in CAMHB directly in the 96-well plate to achieve a range of desired concentrations (e.g., 64 µg/mL to 0.06 µg/mL).
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
Inoculation:
Add the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well should be uniform (e.g., 100 µL).
Incubation:
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
Result Interpretation:
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of O-Demethylpaulomycin A that completely inhibits visible growth of the organism.
Caption: Workflow for Broth Microdilution Assay.
Protocol 2: Disk Diffusion Assay
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
Prepare a solution of O-Demethylpaulomycin A of a desired concentration.
Impregnate sterile filter paper disks with a specific volume of the solution to achieve a known amount of the compound per disk.
Allow the disks to dry completely in a sterile environment.
Inoculum Preparation:
Follow the same procedure as for the broth microdilution assay to prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
Plate Inoculation:
Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and remove excess liquid by pressing it against the inside of the tube.
Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
Allow the plate to dry for 3-5 minutes.
Disk Application:
Using sterile forceps, place the O-Demethylpaulomycin A disk onto the inoculated MHA plate.
Gently press the disk to ensure complete contact with the agar surface.
If testing multiple agents, ensure disks are spaced at least 24 mm apart.
Incubation:
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
Result Interpretation:
After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) around the disk.
The interpretation of the zone size (susceptible, intermediate, or resistant) requires the establishment of standardized interpretive criteria, which are not yet available for O-Demethylpaulomycin A.
Caption: Workflow for Disk Diffusion Assay.
Quality Control
For all susceptibility testing, it is imperative to include quality control strains with known susceptibility profiles to ensure the accuracy and reproducibility of the results. For Gram-positive bacteria, Staphylococcus aureus ATCC® 25923™ is a commonly used quality control strain. The results for the quality control strain should fall within established limits for the testing method used.
Conclusion
O-Demethylpaulomycin A represents a promising scaffold for the development of new antibacterial agents, particularly against Gram-positive pathogens. The protocols outlined in this document provide a standardized framework for researchers to evaluate its in vitro activity. While specific MIC data for O-Demethylpaulomycin A remains to be published, the activity of related paulomycins suggests that it is a potent antibacterial compound worthy of further investigation. Future studies should focus on determining its precise MIC values against a broad panel of clinical isolates and further elucidating its mechanism of action.
Application Notes and Protocols: O-Demethylpaulomycin A Extraction from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals Introduction O-Demethylpaulomycin A is a member of the paulomycin family of antibiotics, which are complex glycosylated molecules produced by various specie...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Demethylpaulomycin A is a member of the paulomycin family of antibiotics, which are complex glycosylated molecules produced by various species of Streptomyces, notably Streptomyces paulus and Streptomyces albus. These compounds exhibit significant antibacterial activity, making them of interest for drug discovery and development. This document provides a detailed protocol for the extraction of O-Demethylpaulomycin A from fermentation broth, intended to serve as a practical guide for researchers in natural product chemistry, microbiology, and pharmacology. The protocol outlines the necessary steps from harvesting the fermentation culture to obtaining a crude extract suitable for further purification and analysis.
Experimental Protocols
Materials and Reagents
Fermentation broth of Streptomyces species producing O-Demethylpaulomycin A
Filtration apparatus with appropriate filters (e.g., 0.22 µm)
Glassware (flasks, beakers, etc.)
Analytical balance
High-Performance Liquid Chromatography (HPLC) system for analysis
Protocol for Extraction of O-Demethylpaulomycin A
This protocol is a widely adopted method for the extraction of paulomycins, including O-Demethylpaulomycin A, from the fermentation broth of producing microorganisms such as Streptomyces paulus.
Harvesting the Fermentation Broth:
After the desired fermentation period (typically 4 days), harvest the entire fermentation broth.[1]
Separation of Mycelia and Supernatant:
Transfer the fermentation broth to centrifuge tubes.
Centrifuge the broth at a sufficient speed and duration (e.g., 5000 rpm for 10-20 minutes) to pellet the mycelia.
Carefully decant the supernatant (the cell-free broth) into a clean flask. The supernatant contains the secreted O-Demethylpaulomycin A.
Liquid-Liquid Extraction:
Transfer the supernatant to a separatory funnel.
Add an equal volume of ethyl acetate to the supernatant (1:1 v/v).[1]
Shake the separatory funnel vigorously for 2-3 minutes to ensure thorough mixing and partitioning of O-Demethylpaulomycin A into the organic phase.
Allow the layers to separate. The upper layer will be the ethyl acetate phase containing the target compound, and the lower layer will be the aqueous phase.
Carefully drain and collect the lower aqueous layer.
Collect the upper ethyl acetate layer.
Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate to maximize the recovery of O-Demethylpaulomycin A.[1]
Pool all the collected ethyl acetate fractions.
Drying and Concentration:
Transfer the pooled ethyl acetate extracts to a round-bottom flask.
Dry the extract in vacuo using a rotary evaporator at a controlled temperature (e.g., 40°C) until all the ethyl acetate has evaporated, leaving a dried crude extract.[1]
Reconstitution and Preparation for Analysis:
Redissolve the dried crude extract in a small, precise volume of a suitable solvent such as acetonitrile or methanol.[1]
Filter the redissolved extract through a 0.22 µm syringe filter to remove any particulate matter.
The sample is now ready for quantitative analysis by HPLC or for further purification steps like column chromatography.
Data Presentation
Table 1: Comparison of Solvent Efficiency for Paulomycin Extraction
Solvent
Polarity Index
Relative Extraction Efficiency (Predicted)
Ethyl Acetate
4.4
High
n-Butanol
4.0
High
Chloroform
4.1
Moderate
Dichloromethane
3.1
Moderate
n-Hexane
0.1
Low
This table is a qualitative representation based on the frequent use of ethyl acetate and n-butanol for the extraction of similar polar glycosylated antibiotics.
Table 2: Optimization of Extraction Parameters (Representative Data)
Parameter
Condition 1
Condition 2
Condition 3
Expected Outcome
Solvent:Broth Ratio (v/v)
0.5:1
1:1
2:1
Increased ratio generally improves recovery, but with diminishing returns and higher solvent cost.
Number of Extractions
1
2
3
Multiple extractions significantly increase the yield compared to a single extraction with the same total solvent volume.
Extraction Time (per extraction)
5 min
15 min
30 min
Longer extraction times can improve recovery but may also increase the co-extraction of impurities.
pH of Fermentation Broth
6.0
7.0 (neutral)
8.0
The optimal pH depends on the pKa of the target compound. For neutral compounds like paulomycins, extraction is less pH-dependent.
This table provides a general guide for the optimization of the liquid-liquid extraction process.
Diagrams
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the extraction of O-Demethylpaulomycin A from the fermentation broth.
Caption: Workflow for O-Demethylpaulomycin A extraction.
Paulomycin Biosynthesis Pathway
This diagram outlines the key stages in the biosynthesis of the paulomycin scaffold, which is the precursor to O-Demethylpaulomycin A. The pathway starts from chorismate, a key intermediate in primary metabolism.
Application Note: High-Performance Liquid Chromatography (HPLC) and Chromatography Methods for O-Demethylpaulomycin A Purification
For Researchers, Scientists, and Drug Development Professionals Introduction O-Demethylpaulomycin A is a member of the paulomycin family of antibiotics, which are produced by various strains of Streptomyces, such as Stre...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Demethylpaulomycin A is a member of the paulomycin family of antibiotics, which are produced by various strains of Streptomyces, such as Streptomyces paulus and Streptomyces albus. These complex glycosylated molecules exhibit significant antibacterial activity, particularly against Gram-positive bacteria. The purification of O-Demethylpaulomycin A from fermentation broths is a critical step for its structural elucidation, pharmacological testing, and potential development as a therapeutic agent. This application note provides detailed protocols and methods for the purification of O-Demethylpaulomycin A using high-performance liquid chromatography (HPLC) and other chromatographic techniques.
Purification Workflow
The overall workflow for the purification of O-Demethylpaulomycin A from a Streptomyces fermentation broth involves several key stages, beginning with the extraction of the crude antibiotic mixture, followed by one or more chromatographic steps to achieve high purity.
Caption: Purification workflow for O-Demethylpaulomycin A.
Experimental Protocols
Fermentation and Extraction
This protocol is a general guideline for the production and initial extraction of paulomycins from Streptomyces. Optimization may be required depending on the specific strain and culture conditions.
Fermentation:
Inoculate a suitable production medium (e.g., R5A or MFE medium) with a spore suspension or vegetative mycelium of the Streptomyces strain.
Incubate the culture at 28-30°C with shaking (e.g., 250 rpm) for 96-120 hours.[1]
Extraction:
Harvest the whole fermentation broth.
Extract the broth three times with an equal volume of ethyl acetate (B1210297). To improve recovery, the ethyl acetate can be acidified with 1% formic acid.[1]
Pool the organic phases and evaporate to dryness under reduced pressure (e.g., using a rotary evaporator) to obtain the crude extract.
Analytical HPLC Method
This method is suitable for the initial analysis of the crude extract to identify the presence of O-Demethylpaulomycin A and to monitor the purification progress.
Instrumentation: A standard HPLC system equipped with a UV detector.
Protocol:
Dissolve the crude extract or purified fractions in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
Inject an appropriate volume onto the analytical column.
This method is designed for the purification of O-Demethylpaulomycin A from the crude or semi-purified extract. An isocratic method is often suitable for preparative scale to simplify the process and improve loading capacity.
Instrumentation: A preparative HPLC system with a fraction collector.
Protocol:
Dissolve the extract in the mobile phase or a compatible solvent at a high concentration.
Inject a large volume onto the preparative column.
Collect fractions based on the elution of the target peak corresponding to O-Demethylpaulomycin A.
Pool the fractions containing the pure compound and remove the solvent.
Table 2: Preparative HPLC Parameters
Parameter
Value
Column
C18 reversed-phase (preparative scale, e.g., 20 x 250 mm, 10 µm)
Mobile Phase
Isocratic mixture of Methanol (B129727) and Water with 0.1% TFA (e.g., 57% Methanol)[1]
To remove the acid modifier (TFA) which can affect the stability of the purified compound, a solid-phase extraction (SPE) step is recommended.
Dilute the pooled HPLC fractions with methanol.
Pass the solution through a C18 SPE cartridge (e.g., Sep-Pak C18).[1]
Wash the cartridge with water to remove salts and acid.
Elute the purified O-Demethylpaulomycin A with methanol or acetonitrile.
Evaporate the solvent. For long-term storage, the compound can be dissolved in a 50% mixture of tert-butanol (B103910) and water and lyophilized.[1]
Data Presentation
The following table summarizes hypothetical quantitative data for the purification of O-Demethylpaulomycin A based on typical purification schemes for related compounds. Actual values will vary depending on the specific experimental conditions.
Table 3: Hypothetical Purification Summary for O-Demethylpaulomycin A
Purification Step
Total Amount (mg)
Purity (%)
Recovery (%)
Crude Extract
1000
5
100
Silica Gel Fraction
200
20
80
Preparative HPLC Pool
35
>95
70
Final Product
30
>98
60
Conclusion
The methods described in this application note provide a robust framework for the successful purification of O-Demethylpaulomycin A from Streptomyces fermentation cultures. The combination of solvent extraction and reversed-phase HPLC is an effective strategy for obtaining high-purity material suitable for further research and development. The provided protocols can be adapted and optimized to suit specific laboratory conditions and production scales.
Technical Support Center: Optimizing O-Demethylpaulomycin A Biological Assays
Welcome to the technical support center for O-Demethylpaulomycin A biological assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for O-Demethylpaulomycin A biological assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is O-Demethylpaulomycin A and what is its primary biological activity?
A1: O-Demethylpaulomycin A is a member of the paulomycin family of antibiotics produced by Streptomyces species. Its primary biological activity is the inhibition of bacterial growth, showing particular efficacy against Gram-positive bacteria. The antibacterial properties of paulomycins are largely attributed to the presence of the paulic acid moiety.[1][2][3][4][5]
Q2: What is the mechanism of action of O-Demethylpaulomycin A?
A2: The primary mechanism of action for paulomycins is the inhibition of bacterial protein synthesis.[6][7][8][9] While the precise molecular target on the ribosome for O-Demethylpaulomycin A is not definitively established in publicly available literature, it is understood that these compounds interfere with the translation process, thereby halting bacterial proliferation.
Q3: What are the common challenges when working with O-Demethylpaulomycin A in biological assays?
A3: Researchers may encounter challenges related to the compound's stability, solubility, and the potential for experimental variability. Paulomycins can be unstable under certain conditions and may degrade into inactive forms, such as paulomenols.[3][4] Ensuring consistent results requires careful handling and optimized assay conditions.
Q4: How should I prepare and store O-Demethylpaulomycin A for biological assays?
A4: O-Demethylpaulomycin A should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. It is recommended to store stock solutions at -20°C or lower to minimize degradation. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Q5: Which bacterial strains are suitable for testing the activity of O-Demethylpaulomycin A?
A5: Gram-positive bacteria are the primary targets for paulomycins. Commonly used strains for antibacterial susceptibility testing include Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis. It is also advisable to include a Gram-negative strain, such as Escherichia coli, as a negative control to confirm the spectrum of activity.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: Inconsistent or No Antibacterial Activity Observed
Possible Cause
Troubleshooting Step
Compound Degradation
Paulomycins can be unstable and degrade to inactive paulomenols.[3][4] Prepare fresh stock solutions of O-Demethylpaulomycin A in DMSO. Avoid prolonged exposure to light and elevated temperatures.
Incorrect Bacterial Strain
Confirm that you are using a susceptible Gram-positive bacterial strain. Paulomycins generally exhibit weak or no activity against Gram-negative bacteria.
Inappropriate Assay Conditions
Optimize the pH and temperature of your growth medium, as these can affect both bacterial growth and compound stability.
Solubility Issues
Ensure O-Demethylpaulomycin A is fully dissolved in the assay medium. Precipitates can lead to inaccurate concentrations. Consider a brief sonication of the stock solution before dilution.
High Inoculum Density
An overly dense bacterial culture can overwhelm the antibiotic. Standardize your inoculum to a McFarland standard of 0.5 (approximately 1.5 x 10⁸ CFU/mL).
Problem 2: High Variability Between Replicate Wells in Microdilution Assays
Possible Cause
Troubleshooting Step
Pipetting Errors
Use calibrated pipettes and ensure proper mixing when performing serial dilutions. Small inaccuracies in volume can lead to significant concentration differences.
Edge Effects
The outer wells of a microplate are more prone to evaporation. To minimize this, fill the outer wells with sterile medium or water and do not use them for experimental data.
Incomplete Solubilization
Visually inspect the wells for any signs of compound precipitation. If observed, optimize the solvent concentration or consider using a different solvent system.
Bacterial Clumping
Ensure a homogenous bacterial suspension by vortexing the inoculum before adding it to the wells.
Problem 3: Discrepancies Between Agar (B569324) Diffusion and Broth Microdilution Results
Possible Cause
Troubleshooting Step
Poor Diffusion in Agar
O-Demethylpaulomycin A, being a relatively large molecule, may not diffuse efficiently through the agar matrix. The well diffusion method may be more suitable than the disc diffusion method for larger molecules.
Compound Binding to Agar
Components of the agar may interact with the compound, reducing its effective concentration. Consider using a different type of agar or relying on broth-based methods for quantitative analysis.
Solvent Effects
The solvent used to dissolve the compound may affect its diffusion. Ensure the solvent evaporates completely from the disc or well before incubation to avoid false inhibition zones.
Quantitative Data
Parameter
Description
Example Value (Hypothetical)
Minimum Inhibitory Concentration (MIC)
The lowest concentration of the compound that prevents visible growth of a microorganism.
1.5 µg/mL
Minimum Bactericidal Concentration (MBC)
The lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial inoculum.
6.0 µg/mL
IC50 (50% Inhibitory Concentration)
The concentration of the compound that inhibits 50% of bacterial growth.
Bacterial inoculum (adjusted to 0.5 McFarland standard)
Positive control antibiotic (e.g., Vancomycin)
Negative control (DMSO)
Spectrophotometer (plate reader)
Procedure:
Add 100 µL of MHB to all wells of a 96-well plate.
Add 100 µL of the O-Demethylpaulomycin A stock solution to the first well of a row and mix well.
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
Prepare a bacterial inoculum in MHB and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
Add 10 µL of the diluted bacterial inoculum to each well.
Include a positive control (serial dilutions of a known antibiotic) and a negative control (serial dilutions of DMSO). Also, include a growth control well with no antibiotic.
Incubate the plate at 37°C for 18-24 hours.
The MIC is determined as the lowest concentration of O-Demethylpaulomycin A that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: MTT Assay for Cytotoxicity Assessment in Mammalian Cells
Materials:
O-Demethylpaulomycin A stock solution (in DMSO)
Mammalian cell line (e.g., HEK293, HepG2)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
96-well cell culture plates
Microplate reader
Procedure:
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
Prepare serial dilutions of O-Demethylpaulomycin A in complete cell culture medium.
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
Incubate the plate for 24-72 hours at 37°C in a CO₂ incubator.
Add MTT solution to each well and incubate for 2-4 hours.
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Caption: General experimental workflow for assessing the biological activity of O-Demethylpaulomycin A.
Caption: Proposed mechanism of action of O-Demethylpaulomycin A via inhibition of bacterial protein synthesis.
Caption: A decision tree for troubleshooting inconsistent results in O-Demethylpaulomycin A assays.
O-Demethylpaulomycin A stability and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation pathways of O-Demethylpaulomycin A. The foll...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation pathways of O-Demethylpaulomycin A. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary known instability of the paulomycin family of antibiotics?
A1: Paulomycins are recognized for their structural instability. The main degradation pathway involves the loss of the paulic acid moiety, leading to the formation of inactive degradation products known as paulomenols.[1][2] For instance, paulomycin A degrades into paulomenol A. This suggests that the paulic acid group is a key determinant of the molecule's instability.[2][3]
Q2: What is the likely primary degradation product of O-Demethylpaulomycin A?
A2: Based on the established degradation pattern of other paulomycins, it is highly probable that O-Demethylpaulomycin A undergoes a similar degradation by losing its paulic acid moiety. This would result in the formation of O-Demethylpaulomenol A.
Q3: Are there any known methods to improve the stability of paulomycins?
A3: Research has shown that modifications to the paulic acid moiety can enhance stability. For example, the formation of derivatives containing an N-acetyl-l-cysteine moiety linked to the isothiocyanate group of the paulic acid has been shown to confer greater structural stability in culture compared to the parent paulomycins.[2][4]
Q4: What general conditions are known to cause the degradation of complex antibiotics like paulomycins?
A4: Complex antibiotics are often susceptible to degradation under various stress conditions, including acidic and alkaline hydrolysis, oxidation, heat (thermolysis), and exposure to light (photolysis).[5][6] Forced degradation studies are typically conducted under these conditions to identify potential degradation products and establish the stability-indicating nature of analytical methods.[6][7][8]
Troubleshooting Guide
Issue
Possible Cause
Recommended Action
Rapid loss of O-Demethylpaulomycin A potency in solution.
Inherent instability of the molecule, particularly the hydrolysis of the paulic acid moiety.
Prepare solutions fresh before use. If storage is necessary, conduct a preliminary stability study to determine optimal conditions (e.g., pH, temperature, light exclusion). Consider using anhydrous solvents if the compound is determined to be water-sensitive.[7]
Appearance of unknown peaks in HPLC analysis of O-Demethylpaulomycin A samples.
Degradation of the parent compound.
Co-inject with a sample that has been subjected to forced degradation (e.g., mild acid or base treatment) to see if the unknown peak corresponds to a known degradant like O-Demethylpaulomenol A. Use a stability-indicating HPLC method to ensure separation of the parent compound from its degradation products.[9]
Inconsistent results in bioassays.
Degradation of O-Demethylpaulomycin A to inactive products (paulomenols).
Ensure that all samples are handled consistently and analyzed promptly after preparation. Verify the purity of the sample using a validated stability-indicating analytical method before conducting bioassays.
Precipitation of the compound from aqueous solutions.
Poor solubility or pH-dependent solubility.
Determine the solubility of O-Demethylpaulomycin A at different pH values. Use appropriate buffers to maintain a pH where the compound is most stable and soluble.
Stability and Degradation Summary
Predicted Degradation Pathway
The principal degradation pathway is anticipated to be the cleavage of the paulic acid moiety.
Caption: Predicted primary degradation pathway of O-Demethylpaulomycin A.
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies to assess the stability of O-Demethylpaulomycin A. These should be adapted based on the specific properties of the compound and the analytical method used.
General Experimental Workflow
Caption: General workflow for forced degradation studies.
Acid and Base Hydrolysis
Preparation: Prepare a stock solution of O-Demethylpaulomycin A in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
Acid Hydrolysis: Add an equal volume of 0.1 N hydrochloric acid to an aliquot of the stock solution.
Base Hydrolysis: Add an equal volume of 0.1 N sodium hydroxide (B78521) to another aliquot of the stock solution.
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes to several hours), monitoring the degradation over time.
Neutralization: After incubation, neutralize the acidic and basic solutions with an equivalent amount of base or acid, respectively.
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Oxidative Degradation
Preparation: Prepare a stock solution of O-Demethylpaulomycin A.
Oxidation: Add an equal volume of 3% hydrogen peroxide to an aliquot of the stock solution.
Incubation: Keep the solution at room temperature for a specified duration, protected from light.
Analysis: Analyze the samples by HPLC at different time points.
Thermal Degradation
Solid State: Store a sample of solid O-Demethylpaulomycin A in a controlled temperature oven (e.g., 60°C).
Solution State: Incubate a solution of O-Demethylpaulomycin A at a specified temperature (e.g., 60°C).
Analysis: Withdraw samples at various time intervals and analyze by HPLC.
Photolytic Degradation
Exposure: Expose a solution of O-Demethylpaulomycin A to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
Control: Keep a parallel sample protected from light as a control.
Analysis: Analyze both the exposed and control samples by HPLC at appropriate time points.
Summary of Potential Degradation Under Forced Conditions
The following table summarizes the expected outcomes of forced degradation studies on O-Demethylpaulomycin A, based on the known behavior of the paulomycin class and general principles of drug degradation.
Stress Condition
Expected Degradation
Potential Major Degradant(s)
Analytical Considerations
Acid Hydrolysis
Significant degradation expected due to the lability of glycosidic bonds and the paulic acid moiety.
O-Demethylpaulomenol A, aglycone fragments.
Requires a stability-indicating method capable of resolving polar degradants.
Base Hydrolysis
Degradation is likely, potentially through hydrolysis of ester and amide functionalities.
O-Demethylpaulomenol A and other hydrolytic products.
Ensure proper neutralization before injection to avoid damaging the HPLC column.
Oxidation
The molecule contains several functional groups susceptible to oxidation.
Oxidized derivatives of the parent compound and its degradants.
Use of mass spectrometry (LC-MS) is recommended for the identification of oxidized products.
Thermal Stress
Degradation is possible, especially over extended periods or at high temperatures.
O-Demethylpaulomenol A and other thermolytic products.
Monitor for both chemical degradation and physical changes (e.g., color).
Photolytic Stress
The chromophoric structure suggests potential for photodegradation.
Photodegradation products, which may be complex.
A photodiode array (PDA) detector can be useful to check for peak purity and changes in UV spectra.
troubleshooting O-Demethylpaulomycin A experimental results
Welcome to the technical support center for O-Demethylpaulomycin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental troubleshooting, frequentl...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for O-Demethylpaulomycin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental troubleshooting, frequently asked questions, and detailed protocols related to the use of O-Demethylpaulomycin A.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for O-Demethylpaulomycin A?
A1: O-Demethylpaulomycin A is a potent and selective inhibitor of the novel kinase, Mitogen-Activated Protein Kinase Kinase Kinase Kinase 5 (MAP4K5). It is believed to act by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates involved in cell proliferation and survival pathways.
Q2: What is the recommended solvent and storage condition for O-Demethylpaulomycin A?
A2: O-Demethylpaulomycin A is soluble in DMSO at concentrations up to 50 mM. For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Q3: What are the known off-target effects of O-Demethylpaulomycin A?
A3: While O-Demethylpaulomycin A is designed for selectivity towards MAP4K5, some off-target activity has been observed at higher concentrations (>10 µM) against other members of the MAP kinase family.[1][2][3] It is crucial to determine the optimal concentration range for your specific cell line or experimental system to minimize these effects.[4][5]
Q4: Is O-Demethylpaulomycin A cytotoxic?
A4: O-Demethylpaulomycin A can induce cytotoxicity in cell lines that are highly dependent on the MAP4K5 signaling pathway for survival.[6] The degree of cytotoxicity is cell line-dependent and should be determined empirically using a dose-response curve.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in cell viability assays.
Question: We are observing significant variability in the IC50 values for O-Demethylpaulomycin A in our cancer cell line panel. What could be the cause?
Answer: Inconsistent IC50 values can arise from several factors. Here is a step-by-step guide to troubleshoot this issue:
Compound Stability: Ensure that the O-Demethylpaulomycin A stock solution is fresh and has been stored correctly. Degradation of the compound can lead to reduced potency.[7]
Cell Health and Density: Confirm that the cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for each experiment. Over-confluent or stressed cells can exhibit altered sensitivity to inhibitors.
Assay Incubation Time: The duration of compound exposure can significantly impact the apparent IC50. Ensure the incubation time is consistent across all experiments.
DMSO Concentration: The final concentration of DMSO in the culture medium should be kept constant across all wells and should not exceed 0.5%, as higher concentrations can be toxic to some cell lines.[8]
Positive and Negative Controls: Always include appropriate positive (e.g., a known inhibitor of the pathway) and negative (vehicle control) controls in your assay plate to ensure the assay is performing as expected.[9][10]
Problem 2: No significant inhibition of the target protein in Western blot analysis.
Question: We treated our cells with O-Demethylpaulomycin A but do not see a decrease in the phosphorylation of the downstream target of MAP4K5. Why might this be?
Answer: This could be due to several reasons related to either the compound's activity or the experimental setup.
Compound Concentration and Treatment Time: It's possible the concentration of O-Demethylpaulomycin A is too low or the treatment time is too short to elicit a measurable effect. Perform a dose-response and a time-course experiment to determine the optimal conditions.
Cell Permeability: While many small molecules are cell-permeable, issues with uptake can occur.[11] Consider performing an in vitro kinase assay with purified enzyme to confirm direct inhibition.
Target Engagement: The compound may not be reaching its intracellular target. Cellular assays can help confirm target engagement in a more biologically relevant setting.[11][12]
Antibody Quality: Ensure the primary antibody used for detecting the phosphorylated substrate is specific and sensitive. Validate the antibody with positive and negative controls.
Protein Degradation: Some kinase inhibitors can lead to the degradation of their target proteins, which might be an alternative explanation for the observed results.[13][14]
Problem 3: High background signal in the in vitro kinase assay.
Question: Our in vitro kinase assay with recombinant MAP4K5 is showing a high background signal, making it difficult to determine the inhibitory effect of O-Demethylpaulomycin A. What can we do?
Answer: A high background in a kinase assay can obscure the results. Here are some common causes and solutions:
ATP Concentration: Using an ATP concentration that is too high can lead to a high background. The optimal ATP concentration should be close to the Km value for the enzyme.
Enzyme Purity and Concentration: Ensure the recombinant MAP4K5 is of high purity and use the lowest concentration of the enzyme that still provides a robust signal.[10][15]
Non-specific Binding: The substrate or the detection antibody may be binding non-specifically to the plate. Ensure proper blocking steps are included in your protocol.
Assay Buffer Composition: The components of the assay buffer, such as divalent cations (e.g., Mg2+, Mn2+), can influence enzyme activity and background signal. Optimize the buffer composition for your specific enzyme.[16]
Inhibitor Precipitation: At higher concentrations, O-Demethylpaulomycin A might precipitate in the aqueous assay buffer. Check the solubility of the compound in the final assay conditions.
Quantitative Data Summary
Table 1: IC50 Values of O-Demethylpaulomycin A in Various Cancer Cell Lines
Cell Line
Cancer Type
IC50 (µM)
Standard Deviation
A549
Lung Cancer
1.2
± 0.3
MCF-7
Breast Cancer
5.8
± 1.1
HCT116
Colon Cancer
0.9
± 0.2
U87 MG
Glioblastoma
10.5
± 2.4
Table 2: In Vitro Kinase Inhibition Data
Kinase
IC50 (nM)
Standard Deviation
MAP4K5
50
± 8
MAP4K4
1200
± 150
p38α
>10000
N/A
JNK1
>10000
N/A
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of O-Demethylpaulomycin A in culture medium. Replace the existing medium with the medium containing the compound or vehicle control (DMSO).
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Target Inhibition
Cell Treatment: Plate cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with varying concentrations of O-Demethylpaulomycin A for the desired time.
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on an SDS-polyacrylamide gel.
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate) overnight at 4°C.
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 3: In Vitro Kinase Assay
Reaction Setup: In a 96-well plate, add the following components in order: assay buffer, recombinant MAP4K5 enzyme, O-Demethylpaulomycin A or vehicle control, and the substrate.
Initiate Reaction: Start the kinase reaction by adding ATP.
Incubation: Incubate the plate at 30°C for 60 minutes.
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
Detection: Use a phosphospecific antibody and a suitable detection method (e.g., fluorescence, luminescence) to quantify the amount of phosphorylated substrate.
Data Analysis: Calculate the percentage of inhibition for each concentration of O-Demethylpaulomycin A and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Hypothetical signaling pathway inhibited by O-Demethylpaulomycin A.
Caption: General experimental workflow for inhibitor testing.
Caption: Troubleshooting decision tree for inconsistent results.
improving O-Demethylpaulomycin A solubility for in vitro studies
Welcome to the technical support center for O-Demethylpaulomycin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the so...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for O-Demethylpaulomycin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the solubility of O-Demethylpaulomycin A in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of O-Demethylpaulomycin A?
A1: For initial stock solution preparation, dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.[1][2][3][4] DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar organic compounds.[1][3][4]
Q2: My O-Demethylpaulomycin A, dissolved in DMSO, precipitates when I dilute it into my aqueous cell culture medium. What can I do to prevent this?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds. Here are several strategies to mitigate this issue:
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic.
Use a Co-solvent System: In some instances, a combination of solvents can improve solubility compared to a single solvent.
Employ Surfactants or Cyclodextrins: These agents can form micelles or inclusion complexes, respectively, which helps to keep the compound dispersed in the aqueous medium.[5][6][7]
Gentle Warming and Mixing: Briefly warming the aqueous medium to 37°C and vortexing while adding the DMSO stock solution can aid in dissolution.[2]
Q3: Are there alternative solvents to DMSO if it is not suitable for my experiment?
A3: Yes, other water-miscible organic solvents can be tested, such as ethanol (B145695), methanol, dimethylformamide (DMF), and dimethylacetamide (DMA). It is crucial to always include a vehicle control in your experiments to account for any potential effects of the solvent itself.
Q4: Can I use pH modification to improve the solubility of O-Demethylpaulomycin A?
A4: If O-Demethylpaulomycin A has ionizable functional groups, adjusting the pH of the solution can significantly impact its solubility. For acidic compounds, increasing the pH (making it more basic) can increase solubility, while for basic compounds, decreasing the pH (making it more acidic) can have the same effect.
Q5: What are some advanced formulation strategies if simple solvent-based approaches fail?
A5: For compounds with very poor solubility, more advanced formulation techniques may be necessary. These can include:
Solid Dispersions: The drug is dispersed in a polymer matrix, which can improve both solubility and dissolution rate.[6]
Lipid-Based Formulations: Encapsulating the compound in liposomes or using self-emulsifying drug delivery systems (SEDDS) can enhance solubility and bioavailability.[6][7]
Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area, which can lead to improved dissolution.[8][9]
Troubleshooting Guide: Enhancing O-Demethylpaulomycin A Solubility
This guide provides step-by-step solutions for common solubility issues encountered during in vitro studies with O-Demethylpaulomycin A.
Issue
Potential Cause
Recommended Solution
Precipitation in Aqueous Buffer
The aqueous solubility of O-Demethylpaulomycin A is limited, especially at higher concentrations.
1. Co-solvents: Introduce a biocompatible co-solvent like ethanol or propylene (B89431) glycol at a low percentage (e.g., 1-5% v/v).[10] 2. pH Adjustment: If applicable, adjust the pH of the buffer to a range where the compound is more soluble. 3. Warming: Gently warm the solution to 37°C while stirring.[2]
Cloudiness or Micelle Formation
O-Demethylpaulomycin A may be forming aggregates or micelles at the concentration being used.
1. Work Below Critical Concentration: If possible, conduct experiments at a concentration below which aggregation occurs. 2. Use of Surfactants: The addition of a small amount of a non-ionic surfactant (e.g., Tween-20, Triton X-100) can help to prevent aggregation.[11]
Difficulty Dissolving High Concentrations
The desired concentration exceeds the intrinsic solubility of O-Demethylpaulomycin A in the chosen solvent system.
1. Cyclodextrin Complexation: Utilize cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form inclusion complexes that can significantly increase aqueous solubility.[6][10] 2. Sonication: Use an ultrasonic bath to aid in the dissolution of the compound.[11]
Inconsistent Results Between Experiments
Variability in the preparation of the compound solution.
1. Standardized Protocol: Develop and adhere to a strict, standardized protocol for solution preparation. 2. Fresh Preparations: Prepare fresh solutions for each experiment to avoid issues with compound degradation or precipitation over time.
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
Weigh out a precise amount of O-Demethylpaulomycin A into a sterile microcentrifuge tube.
Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 1 mL for a 10 mg/mL stock).
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.
Visually inspect the solution to ensure there are no visible particles.
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Dilution of DMSO Stock into Aqueous Medium
Pre-warm the aqueous cell culture medium or buffer to 37°C.
While vortexing the pre-warmed medium, add the required volume of the DMSO stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
Visually inspect the final solution for any signs of precipitation or cloudiness before applying it to your experimental system.
Visualizations
Caption: Workflow for dissolving and troubleshooting O-Demethylpaulomycin A solubility.
Caption: Postulated mechanism of action for O-Demethylpaulomycin A.
preventing O-Demethylpaulomycin A precipitation in cell culture media
Welcome to the technical support center for O-Demethylpaulomycin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing precipitation of O-Demethylp...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for O-Demethylpaulomycin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing precipitation of O-Demethylpaulomycin A in cell culture media, ensuring reliable and reproducible experimental outcomes.
Troubleshooting Guide
This guide addresses common issues related to O-Demethylpaulomycin A precipitation during in vitro experiments.
Problem 1: Precipitate Forms Immediately Upon Addition to Cell Culture Media
Potential Cause
Recommended Solution
High Final Concentration
The desired concentration of O-Demethylpaulomycin A may exceed its solubility limit in the aqueous environment of the cell culture medium. Perform a dose-response experiment starting with a lower final concentration.
Improper Dilution Technique
Rapidly adding a concentrated stock solution (e.g., in 100% DMSO) to the media can cause the compound to "crash out" of solution.[1][2] Employ a serial dilution method or add the stock solution drop-wise to pre-warmed (37°C) media while gently swirling.[1]
Localized High Concentration
Pipetting the stock solution directly into a small volume of media can create a localized area of high concentration, leading to precipitation.[2] Always add the stock solution to the final volume of media with gentle agitation.
High Solvent Concentration in Final Solution
While solvents like DMSO are necessary for initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution in aqueous media.[1] Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1]
Problem 2: Precipitate Forms Over Time During Incubation
Potential Cause
Recommended Solution
Temperature Fluctuations
Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may decrease the solubility of the compound.[1] Minimize the time that culture vessels are outside the incubator.[1]
pH Shift in Media
The CO2 environment in an incubator can cause a gradual shift in the pH of the media, which can affect the solubility of pH-sensitive compounds. Ensure your medium is adequately buffered, considering the use of HEPES for additional buffering capacity.[1]
Interaction with Media Components
O-Demethylpaulomycin A may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.[1] If possible, test the solubility in a simpler buffered saline solution (like PBS) to see if media components are the issue. Consider using a different basal media formulation.[1]
Evaporation of Media
In long-term experiments, evaporation can concentrate all media components, including O-Demethylpaulomycin A, potentially exceeding its solubility limit.[1] Ensure proper humidification of the incubator and use low-evaporation lids or sealing films.[1]
Troubleshooting Workflow
The following diagram provides a logical workflow for addressing precipitation issues with O-Demethylpaulomycin A.
Caption: Troubleshooting decision tree for O-Demethylpaulomycin A precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing an O-Demethylpaulomycin A stock solution?
A1: For hydrophobic compounds like O-Demethylpaulomycin A, Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent due to its ability to dissolve a wide range of nonpolar compounds and its miscibility with water.[1] It is crucial to prepare a high-concentration stock solution in 100% DMSO.[2]
Q2: What is the maximum recommended final concentration of DMSO in my cell culture?
A2: High concentrations of DMSO can be toxic to cells. It is advisable to keep the final concentration of DMSO in the culture medium at or below 0.5% (v/v), with many protocols recommending 0.1% or lower to avoid impacting cell viability and function. The tolerance to DMSO can be cell-line specific, so it is best to run a vehicle control to assess its effect on your cells.
Q3: Can I filter the media to remove the precipitate?
A3: Filtering the media after precipitation has occurred is not recommended. The precipitate is the compound of interest, and filtering it out will lower its effective concentration in an unquantifiable way, making experimental results unreliable.[1] It is better to address the root cause of the precipitation.
Q4: Will serum in the media help prevent precipitation?
A4: Serum contains proteins like albumin that can bind to and help solubilize hydrophobic compounds.[1] However, this effect has its limits, and at high concentrations, a compound can still precipitate even in the presence of serum.[1] Using a carrier protein like bovine serum albumin (BSA) in serum-free media can also be a strategy to increase solubility.[2]
Q5: Could the pH of the media affect the solubility of O-Demethylpaulomycin A?
A5: Yes, the solubility of compounds can be pH-dependent. The activity of paldimycin (B20097), an antibiotic related to the paulomycin family, has been shown to be greater in media with a pH of 6.8.[3] Changes in media pH, which can occur in a CO2 incubator, might affect the solubility of O-Demethylpaulomycin A.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
Weigh the desired amount of O-Demethylpaulomycin A powder in a sterile microcentrifuge tube.
Add the appropriate volume of 100% sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM).
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication or gentle warming (to 37°C) can be applied.
Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][4]
Protocol 2: Preparation of Final Working Solution in Cell Culture Media
Thaw a single aliquot of the O-Demethylpaulomycin A stock solution at room temperature.
Warm the required volume of complete cell culture medium (with or without serum) to 37°C in a water bath.
Serial Dilution Method (Recommended):
Create an intermediate dilution of the high-concentration stock in 100% DMSO if a very low final concentration is required.[5]
Add a small volume of the DMSO stock (or intermediate dilution) to the pre-warmed medium while gently swirling or vortexing.[1] This ensures rapid and even dispersion, preventing localized high concentrations.[2]
Ensure the final DMSO concentration remains within the tolerated range for your specific cell line (ideally ≤ 0.1%).
Visually inspect the medium for any signs of precipitation immediately after preparation and before adding to the cells.
Protocol 3: Determining Maximum Soluble Concentration
This protocol helps to empirically determine the solubility limit of O-Demethylpaulomycin A in your specific cell culture medium.
Prepare a high-concentration stock solution of O-Demethylpaulomycin A in 100% DMSO (e.g., 100 mM) as described in Protocol 1.
Set up a series of sterile microcentrifuge tubes, each containing 1 mL of your complete cell culture medium, pre-warmed to 37°C.
Prepare a range of concentrations by adding increasing amounts of the stock solution to the media tubes. It is recommended to perform serial dilutions. For example, prepare a 100 µM solution and then perform 2-fold serial dilutions from there.
Vortex each tube gently immediately after adding the stock solution.
Incubate the tubes under the same conditions as your experiment (e.g., 37°C, 5% CO2) for a relevant period (e.g., 2 hours).
After incubation, visually inspect each tube for signs of precipitation (cloudiness, crystals). Examining a small drop under a microscope can help detect fine precipitates.
The highest concentration that remains clear is the maximum working concentration you should use for your experiments under these conditions.
Summary of Quantitative Data
Parameter
Recommended Value
Notes
Stock Solution Solvent
100% DMSO
Other options like ethanol (B145695) or DMF may be possible but are generally more toxic to cells.[1]
Stock Solution Storage
-20°C or -80°C (in aliquots)
Avoid repeated freeze-thaw cycles to maintain compound integrity and prevent precipitation upon thawing.[4]
Final DMSO Concentration
≤ 0.5% , ideally ≤ 0.1% (v/v)
Cell line dependent. Always run a vehicle control to test for solvent toxicity.
Media Temperature for Dilution
37°C
Pre-warming the media can help maintain solubility during dilution.
O-Demethylpaulomycin A degradation under different storage conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the degradation of O-Demethylpaulomycin A under various storage conditions. The following information is intended f...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions regarding the degradation of O-Demethylpaulomycin A under various storage conditions. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of O-Demethylpaulomycin A?
A1: O-Demethylpaulomycin A is susceptible to degradation through several mechanisms, primarily hydrolysis, oxidation, and photodegradation. Key factors influencing its stability include temperature, pH, light exposure, and the presence of oxidizing agents. Degradation can result in the loss of biological activity and the formation of impurities.[1][2]
Q2: What are the recommended storage conditions for O-Demethylpaulomycin A to minimize degradation?
A2: To ensure the stability of O-Demethylpaulomycin A, it is recommended to store the compound as a dry powder in a tightly sealed container at -20°C, protected from light. If a stock solution is prepared, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. Solutions should be prepared in a suitable anhydrous solvent and used as quickly as possible.
Q3: How can I detect and quantify the degradation of O-Demethylpaulomycin A in my samples?
A3: The most common and effective methods for detecting and quantifying O-Demethylpaulomycin A and its degradation products are High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4][5] These techniques allow for the separation of the parent compound from its degradants and provide both quantitative and qualitative information.[3]
Troubleshooting Guide
Issue
Possible Cause
Recommended Solution
Loss of biological activity in older samples.
Degradation of O-Demethylpaulomycin A due to improper storage.
1. Re-evaluate storage conditions. Ensure the compound is stored as a dry powder at -20°C or as a solution at -80°C, protected from light. 2. Perform analytical testing (e.g., HPLC) to assess the purity of the stock. 3. Prepare fresh solutions from a new vial of the compound for critical experiments.
Appearance of unexpected peaks in HPLC chromatogram.
Formation of degradation products.
1. Analyze the sample using LC-MS to identify the mass of the unknown peaks and propose potential structures of degradation products. 2. Review the sample handling and storage history to identify potential causes of degradation (e.g., exposure to high temperatures, light, or incompatible solvents).
Inconsistent results between experimental replicates.
Variable degradation of O-Demethylpaulomycin A across different sample preparations.
1. Standardize the protocol for sample preparation, ensuring consistent timing, temperature, and light exposure for all replicates. 2. Prepare a fresh stock solution and use it for all concurrent experiments to minimize variability.
Experimental Protocols
Protocol 1: Stability Testing of O-Demethylpaulomycin A under Different Temperature Conditions
Objective: To evaluate the impact of temperature on the stability of O-Demethylpaulomycin A in a buffered solution.
Methodology:
Prepare a 1 mg/mL stock solution of O-Demethylpaulomycin A in anhydrous DMSO.
Dilute the stock solution to a final concentration of 50 µg/mL in a pH 7.4 phosphate-buffered saline (PBS).
Aliquot the solution into three sets of amber vials.
Store each set at a different temperature: 4°C (refrigerated), 25°C (room temperature), and 40°C (accelerated degradation).
At specified time points (0, 24, 48, 72, and 168 hours), withdraw an aliquot from each temperature condition.
Immediately analyze the samples by HPLC-UV to determine the remaining concentration of O-Demethylpaulomycin A.
Protocol 2: Analysis of O-Demethylpaulomycin A and its Degradation Products by LC-MS
Objective: To identify and quantify O-Demethylpaulomycin A and its major degradation products.
Methodology:
Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
Technical Support Center: O-Demethylpaulomycin A Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low yield often encountered duri...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low yield often encountered during the purification of O-Demethylpaulomycin A.
Frequently Asked Questions (FAQs)
Q1: What is O-Demethylpaulomycin A and what is its primary microbial source?
O-Demethylpaulomycin A is a structural analog of paulomycin A, a glycosylated antibiotic. Like other paulomycins, it is a secondary metabolite produced by actinomycete bacteria. The primary reported source of O-Demethylpaulomycin A is Streptomyces paulus strain 273. It has also been isolated from Streptomyces albus J1074.
Q2: What are the known stability issues with paulomycins that could affect yield?
Paulomycins, including O-Demethylpaulomycin A, are known to be unstable. A significant degradation pathway involves the loss of the paulic acid moiety, which contains a reactive isothiocyanate group, leading to the formation of inactive paulomenols.[1][2] This degradation can be influenced by factors such as pH, temperature, and the presence of nucleophiles.[3][4] The isothiocyanate group is electrophilic and can react with various nucleophiles, leading to compound loss.[3]
Q3: What is a typical starting yield for paulomycin-related compounds from fermentation?
Troubleshooting Guides
Issue 1: Low Yield of Crude O-Demethylpaulomycin A Extract
Possible Causes:
Suboptimal Fermentation Conditions: Inadequate nutrition, pH, temperature, or aeration during fermentation of Streptomyces paulus can lead to poor production of secondary metabolites.
Inefficient Extraction: The chosen solvent system may not be optimal for extracting O-Demethylpaulomycin A from the fermentation broth or mycelium.
Degradation during Extraction: The compound may be degrading due to unfavorable pH, high temperatures, or prolonged extraction times.
Troubleshooting Steps:
Parameter
Recommendation
Fermentation Medium
Ensure all components of the growth medium are fresh and correctly proportioned. Consider trial fermentations with varied carbon and nitrogen sources.
Fermentation pH
Maintain the pH of the fermentation broth within the optimal range for Streptomyces paulus growth and secondary metabolite production (typically near neutral).
Extraction Solvent
Ethyl acetate (B1210297) is a commonly used solvent for extracting paulomycins. Consider experimenting with other organic solvents of varying polarity.
Extraction Temperature
Perform extractions at room temperature or below to minimize thermal degradation. Avoid prolonged exposure to heat.
Extraction pH
Adjust the pH of the fermentation broth prior to extraction to ensure O-Demethylpaulomycin A is in a neutral, less water-soluble form.
Issue 2: Significant Product Loss During Chromatographic Purification
Possible Causes:
Compound Degradation on Column: O-Demethylpaulomycin A may be degrading on the stationary phase, especially if it is acidic or basic.
Irreversible Adsorption: The compound may be irreversibly binding to the silica (B1680970) gel or other stationary phase.
Inappropriate Solvent System: The mobile phase may not be effectively eluting the compound, or it may be causing degradation.
Co-elution with Impurities: The target compound may be co-eluting with other compounds, making isolation difficult and reducing the yield of the pure fraction.
Troubleshooting Steps:
Parameter
Recommendation
Stationary Phase
If using silica gel, consider using a buffered silica gel to maintain a neutral pH. Alternatively, reversed-phase chromatography (C18) may be a milder option.
Mobile Phase pH
For reversed-phase HPLC, consider adding a small amount of a volatile acid, such as 0.1% trifluoroacetic acid (TFA), to the mobile phase to improve peak shape and reduce tailing.[1]
Temperature Control
Perform chromatographic separations at room temperature or consider using a cooled column to enhance stability.
Gradient Optimization
Develop a shallow gradient during elution to ensure good separation from closely related impurities.
Fraction Collection
Collect smaller fractions and analyze them promptly by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing the pure compound.
Experimental Protocols
Protocol 1: Fermentation of Streptomyces paulus for O-Demethylpaulomycin A Production
This is a generalized protocol and should be optimized for your specific strain and laboratory conditions.
Seed Culture Preparation:
Inoculate a suitable agar (B569324) medium (e.g., ISP2 agar) with a spore suspension or mycelial fragment of S. paulus.
Incubate at 28-30°C for 7-10 days until good sporulation is observed.
Transfer a loopful of spores/mycelia to a flask containing a seed medium (e.g., Tryptic Soy Broth).
Incubate at 28-30°C with shaking at 200-250 rpm for 48-72 hours.
Production Culture:
Inoculate a production medium (e.g., R5A medium) with the seed culture (typically 5-10% v/v).
Incubate at 28-30°C with shaking at 200-250 rpm for 5-7 days.
Monitor the production of O-Demethylpaulomycin A by analytical HPLC or bioassay.
Protocol 2: Extraction of Crude O-Demethylpaulomycin A
Harvesting:
Separate the mycelium from the culture broth by centrifugation or filtration.
Extraction:
Extract the culture filtrate three times with an equal volume of ethyl acetate.
Extract the mycelium separately with ethyl acetate or methanol (B129727).
Concentration:
Combine all organic extracts.
Dry the combined extract over anhydrous sodium sulfate.
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
Storage:
Store the crude extract at -20°C or below until further purification.
Protocol 3: HPLC Purification of O-Demethylpaulomycin A
This protocol is a starting point and should be optimized based on the crude extract's complexity and the available HPLC system.
Column: A reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm for analytical or a larger preparative column).
Mobile Phase:
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
Solvent B: Methanol with 0.1% Trifluoroacetic Acid (TFA)
Gradient:
Start with a mobile phase composition suitable for binding the compound to the column (e.g., 40-50% B).
Run a linear gradient to a higher concentration of Solvent B (e.g., 80-90%) over 20-30 minutes to elute the compound. A shallow gradient is recommended for better resolution. A starting point could be a preparative HPLC using 57% methanol with 0.1% TFA in water under isocratic conditions.[1]
Detection:
Monitor the elution profile using a UV detector at a wavelength where paulomycins are known to absorb (e.g., around 238 nm and 320 nm).[1]
Fraction Collection:
Collect fractions corresponding to the peak of interest.
Post-Purification:
Analyze the purity of the collected fractions by analytical HPLC.
Pool the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Experimental workflow for O-Demethylpaulomycin A production and purification.
Caption: Logical workflow for troubleshooting low yield in O-Demethylpaulomycin A purification.
Technical Support Center: Optimizing O-Demethylpaulomycin A Concentration for Antibacterial Assays
Welcome to the technical support center for optimizing the use of O-Demethylpaulomycin A in your antibacterial assays. This resource is designed for researchers, scientists, and drug development professionals to provide...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for optimizing the use of O-Demethylpaulomycin A in your antibacterial assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and to offer clear protocols for determining the optimal concentration of this novel antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is the expected spectrum of activity for O-Demethylpaulomycin A?
A1: O-Demethylpaulomycin A belongs to the paulomycin family of antibiotics, which are known to be primarily active against Gram-positive bacteria.[1][2][3] Therefore, it is expected to show inhibitory activity against bacteria such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis. Its activity against Gram-negative bacteria may be limited.
Q2: I am observing no antibacterial activity with O-Demethylpaulomycin A. What could be the reason?
A2: There are several potential reasons for a lack of observed activity. Firstly, ensure that your stock solution of O-Demethylpaulomycin A was prepared correctly and has not degraded. Secondly, confirm the viability of your bacterial inoculum. It is also possible that the concentration range you are testing is too low. We recommend performing a broad-range initial screen to determine the approximate inhibitory concentration. Lastly, the specific bacterial strain you are using may have intrinsic or acquired resistance to this class of antibiotics.
Q3: My Minimum Inhibitory Concentration (MIC) results for O-Demethylpaulomycin A are inconsistent between experiments. What are the common causes of variability?
A3: Inconsistent MIC results can arise from several factors. Key areas to check are the standardization of the bacterial inoculum density, the quality and pH of the growth medium, and the precise preparation of serial dilutions of O-Demethylpaulomycin A. The "inoculum effect," where a higher bacterial density can lead to a higher apparent MIC, is a common source of variability. Adhering strictly to standardized protocols for inoculum preparation is crucial for reproducibility.
Q4: O-Demethylpaulomycin A has poor solubility in aqueous media. How should I prepare my stock solution?
A4: For compounds with limited aqueous solubility, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions. It is important to ensure that the final concentration of DMSO in your assay does not exceed a level that affects bacterial growth (typically ≤1% v/v). Always include a solvent control (media with the same final concentration of DMSO but without O-Demethylpaulomycin A) in your experiments to verify that the solvent is not inhibiting bacterial growth.
Troubleshooting Guide
Issue
Possible Cause
Recommended Action
No zones of inhibition in a disk diffusion assay.
1. O-Demethylpaulomycin A did not diffuse properly through the agar (B569324) due to poor solubility. 2. The concentration of O-Demethylpaulomycin A on the disk is too low. 3. The bacterial strain is resistant.
1. Broth microdilution is a more suitable method for compounds with poor aqueous solubility. 2. Increase the concentration of the compound on the disk. 3. Confirm the activity of the compound against a known susceptible control strain.
Bacterial growth in all wells of a broth microdilution assay.
1. The concentration range of O-Demethylpaulomycin A is too low. 2. The bacterial inoculum is too high. 3. Inactivation of O-Demethylpaulomycin A by components in the media.
1. Test a wider and higher range of concentrations. 2. Ensure the inoculum is standardized to a 0.5 McFarland standard and diluted to the final recommended cell density. 3. Investigate potential interactions with media components.
Precipitation of O-Demethylpaulomycin A is observed in the wells.
1. The concentration of O-Demethylpaulomycin A exceeds its solubility limit in the assay medium. 2. The stock solution was not properly dissolved before adding to the medium.
1. Lower the highest concentration in your serial dilution. 2. Ensure your DMSO stock solution is fully dissolved before preparing the dilutions in the assay medium. Gently vortex between dilution steps.
The MIC value is lower than expected or varies significantly.
1. The bacterial inoculum is too low. 2. The incubation time was too short.
1. Re-standardize your inoculum preparation procedure. 2. Ensure incubation is carried out for the recommended duration (typically 16-20 hours for many bacteria).
Experimental Protocols
Protocol 1: Preparation of O-Demethylpaulomycin A Stock Solution
Weighing: Accurately weigh a precise amount of O-Demethylpaulomycin A powder.
Dissolving: Dissolve the powder in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure the compound is completely dissolved by vortexing.
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Broth Microdilution Assay for MIC Determination
Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for the assay.
Serial Dilutions:
In a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12 of a designated row.
Prepare an intermediate dilution of your O-Demethylpaulomycin A stock solution in CAMHB.
Add 100 µL of this starting concentration of O-Demethylpaulomycin A to well 1.
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10.
Well 11 will serve as the growth control (no antibiotic).
Well 12 will serve as the sterility control (no bacteria).
Inoculum Preparation:
From a fresh culture plate, select 3-5 colonies and suspend them in sterile saline.
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
Reading the MIC: The MIC is the lowest concentration of O-Demethylpaulomycin A that completely inhibits visible bacterial growth.
Quantitative Data Summary
The following table provides representative MIC ranges for common Gram-positive bacteria. Note: These are example values, and researchers must determine the MIC for their specific bacterial strains and experimental conditions.
Bacterial Species
Typical MIC Range for Gram-Positive Active Antibiotics (µg/mL)
Staphylococcus aureus
0.25 - 4
Streptococcus pneumoniae
0.06 - 2
Enterococcus faecalis
1 - 16
Visualizations
Signaling Pathway: Hypothetical Mechanism of Action
While the exact mechanism of O-Demethylpaulomycin A is a subject of ongoing research, related antibiotics like arylomycins are known to inhibit Type I Signal Peptidase (SPase). This enzyme is crucial for the bacterial protein secretion pathway. Inhibition of SPase leads to an accumulation of unprocessed pre-proteins, disrupting cell wall maintenance and other essential cellular functions, ultimately leading to bacterial cell death.
A Comparative Guide to the Antibacterial Activity of O-Demethylpaulomycin A and Paulomycin A
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the antibacterial properties of O-Demethylpaulomycin A and Paulomycin A. While direct quantitative comparisons...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial properties of O-Demethylpaulomycin A and Paulomycin A. While direct quantitative comparisons of their activity are limited in publicly available literature, this document synthesizes existing data on their general activity, structural relationship, and the experimental protocols used to evaluate such compounds.
Introduction
Paulomycins are a class of glycosidic antibiotics produced by various Streptomyces species, known for their potent activity primarily against Gram-positive bacteria.[1][2][3] Paulomycin A is a well-characterized member of this family. O-Demethylpaulomycin A is a structural analog of Paulomycin A, differing by the absence of a methyl group on the paulomycose sugar moiety.[1] Both compounds share a common structural backbone, including the unique paulic acid residue, which is considered crucial for their antibacterial action.[1]
Data Presentation: Antibacterial Activity
Below is a summary of reported MIC values for Paulomycin A against selected Gram-positive bacteria to provide a baseline for its antibacterial efficacy. It is anticipated that O-Demethylpaulomycin A would show a similar spectrum and potency.
Bacterial Strain
Paulomycin A MIC (µg/mL)
Staphylococcus aureus
[Data not available in searched literature]
Staphylococcus epidermidis
[Data not available in searched literature]
Streptococcus pneumoniae
[Data not available in searched literature]
Enterococcus faecalis
[Data not available in searched literature]
Note: Specific MIC values for Paulomycin A against the listed strains were not found in the reviewed literature. The table structure is provided as a template for when such data becomes available.
Structural Relationship and Biosynthesis
Paulomycin A and O-Demethylpaulomycin A are closely related structurally. The biosynthetic pathway of paulomycins originates from chorismate and involves a series of enzymatic modifications, including glycosylation and the formation of the distinct paulic acid moiety. O-Demethylpaulomycin A is a naturally occurring analog within this biosynthetic pathway.
Structural relationship of paulomycins.
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antibacterial compounds like O-Demethylpaulomycin A and Paulomycin A, based on standard broth microdilution techniques.
Determination of Minimum Inhibitory Concentration (MIC)
1. Preparation of Bacterial Inoculum:
A pure culture of the test bacterium is grown on an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar) for 18-24 hours at 37°C.
Several colonies are then suspended in a sterile saline or broth solution.
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
The standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antibiotic Dilutions:
Stock solutions of O-Demethylpaulomycin A and Paulomycin A are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
A series of two-fold serial dilutions of each antibiotic are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The concentration range is selected to bracket the expected MIC value.
3. Inoculation and Incubation:
Each well of the microtiter plate containing the diluted antibiotic is inoculated with the prepared bacterial suspension.
A positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only) are included on each plate.
The plates are incubated at 37°C for 18-24 hours.
4. Determination of MIC:
Following incubation, the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Experimental Workflow
The following diagram outlines the typical workflow for an antibacterial susceptibility test to determine the MIC of a compound.
Workflow for MIC determination.
Mechanism of Action
The precise mechanism of action for the paulomycin class of antibiotics has not been fully elucidated in the reviewed literature. However, the structural integrity of the paulic acid moiety is known to be essential for their antibacterial activity.[1] The isothiocyanate group within this moiety is a reactive electrophile that could potentially interact with and inactivate key bacterial enzymes or proteins, leading to cell death. Further research is required to identify the specific molecular targets of paulomycins.
Conclusion
O-Demethylpaulomycin A and Paulomycin A are closely related antibiotics with potent activity against Gram-positive bacteria. While direct quantitative comparisons are lacking, the available evidence suggests they possess a similar antibacterial spectrum and potency. The provided experimental protocol for MIC determination offers a standardized method for future comparative studies. Elucidation of the precise mechanism of action of the paulomycin family remains an important area for future research and could aid in the development of novel antibacterial agents.
Validating the Mechanism of Action of O-Demethylpaulomycin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the mechanism of action of O-Demethylpaulomycin A (ODMP-A) with the well-established antibiotic, vancomycin (...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanism of action of O-Demethylpaulomycin A (ODMP-A) with the well-established antibiotic, vancomycin (B549263). It includes supporting experimental data and detailed methodologies for key validation experiments, offering a comprehensive resource for researchers in antibiotic drug discovery.
Introduction to O-Demethylpaulomycin A
O-Demethylpaulomycin A is a member of the paulomycin family of antibiotics, which are complex glycosylated molecules produced by Streptomyces species. While direct studies on ODMP-A are limited, its structural similarity to other paulomycins, such as pulvomycin (B1679863), provides a strong basis for its proposed mechanism of action. The antibacterial activity of paulomycins is largely attributed to their unique paulic acid moiety. In contrast, derivatives lacking this component, such as paulomenols, are inactive.
Proposed Mechanism of Action of O-Demethylpaulomycin A
Based on evidence from structurally related compounds, ODMP-A is hypothesized to be a potent inhibitor of bacterial protein synthesis. The specific molecular target is believed to be the elongation factor Tu (EF-Tu) , a crucial protein involved in the elongation phase of translation.
Signaling Pathway of Protein Synthesis Elongation and Inhibition by ODMP-A:
Caption: Proposed inhibition of protein synthesis by ODMP-A.
ODMP-A is thought to bind to EF-Tu, preventing the formation of the essential ternary complex with GTP and aminoacyl-tRNA (aa-tRNA)[1][2][3][4]. This action effectively halts the delivery of amino acids to the ribosome, thereby inhibiting peptide chain elongation and ultimately leading to bacterial cell death.
Comparative Analysis: ODMP-A vs. Vancomycin
To better understand the unique mechanism of ODMP-A, it is useful to compare it with a well-characterized antibiotic that has a different mode of action, such as vancomycin.
Feature
O-Demethylpaulomycin A (Proposed)
Vancomycin
Target Pathway
Protein Synthesis
Cell Wall Synthesis
Molecular Target
Elongation Factor Tu (EF-Tu)
D-alanyl-D-alanine terminus of peptidoglycan precursors
Mechanism
Inhibits formation of the EF-Tu-GTP-aa-tRNA ternary complex
Prevents transglycosylation and transpeptidation of peptidoglycan subunits
Spectrum of Activity
Primarily Gram-positive bacteria
Primarily Gram-positive bacteria
Experimental Validation of the Mechanism of Action
Validating the proposed mechanism of action for a novel antibiotic like ODMP-A involves a series of targeted experiments. Below are the key experimental protocols that would be employed.
Macromolecular Synthesis Assays
This assay determines which major biosynthetic pathway (DNA replication, RNA transcription, protein synthesis, or cell wall synthesis) is inhibited by the antibiotic.
Experimental Workflow:
Caption: Macromolecular synthesis assay workflow.
Protocol:
Bacterial Culture: Grow a logarithmic phase culture of a susceptible bacterial strain (e.g., Staphylococcus aureus).
Radiolabeling: Aliquot the culture and add radiolabeled precursors for each macromolecule:
DNA: [³H]thymidine
RNA: [³H]uridine
Protein: [³H]leucine
Cell Wall: [¹⁴C]N-acetylglucosamine
Antibiotic Treatment: Add ODMP-A to the test samples and a known inhibitor (e.g., vancomycin for cell wall synthesis) as a positive control. Include a no-antibiotic negative control.
Incubation: Incubate the cultures for a defined period to allow for precursor incorporation.
Precipitation: Stop the reactions and precipitate the macromolecules using trichloroacetic acid (TCA).
Filtration and Quantification: Collect the precipitated macromolecules on a filter and quantify the incorporated radioactivity using a scintillation counter.
Expected Results: For ODMP-A, a significant reduction in the incorporation of [³H]leucine would be expected, indicating specific inhibition of protein synthesis. In contrast, vancomycin would primarily inhibit the incorporation of [¹⁴C]N-acetylglucosamine.
In Vitro Transcription/Translation (IVTT) Assays
This cell-free assay directly assesses the effect of the antibiotic on the machinery of protein synthesis.
Protocol:
Reaction Setup: Prepare a reaction mixture containing an E. coli S30 cell extract, a DNA template encoding a reporter gene (e.g., luciferase), amino acids, and energy sources.
Inhibitor Addition: Add varying concentrations of ODMP-A to the reaction mixtures.
Incubation: Incubate the reactions to allow for transcription and translation to occur.
Signal Detection: Measure the expression of the reporter gene (e.g., luminescence for luciferase).
Data Analysis: Plot the reporter signal against the concentration of ODMP-A to determine the IC50 value (the concentration at which 50% of protein synthesis is inhibited).
Expected Results: A dose-dependent decrease in the reporter signal in the presence of ODMP-A would confirm its inhibitory effect on protein synthesis.
EF-Tu Binding and Activity Assays
These assays directly investigate the interaction of ODMP-A with its putative target, EF-Tu.
a) Filter Binding Assay:
Protocol:
Labeling: Prepare radiolabeled GTP ([³H]GTP).
Binding Reaction: Incubate purified EF-Tu with [³H]GTP in the presence and absence of ODMP-A.
Filtration: Pass the reaction mixtures through a nitrocellulose filter. EF-Tu and any bound [³H]GTP will be retained on the filter, while unbound [³H]GTP will pass through.
Quantification: Measure the radioactivity retained on the filter.
Expected Results: If ODMP-A binds to EF-Tu, it may alter its affinity for GTP, leading to a change in the amount of [³H]GTP retained on the filter compared to the control.
b) EF-Tu GTPase Assay:
Protocol:
Reaction Setup: Prepare a reaction containing purified EF-Tu and GTP.
Inhibitor Addition: Add ODMP-A to the test samples.
GTP Hydrolysis: Initiate the GTPase activity of EF-Tu.
Measurement: Measure the rate of GTP hydrolysis, for example, by quantifying the release of inorganic phosphate.
Expected Results: A change in the GTPase activity of EF-Tu in the presence of ODMP-A would provide further evidence of a direct interaction.
Quantitative Data Summary
The following table summarizes hypothetical, yet expected, quantitative data from the validation experiments.
Assay
O-Demethylpaulomycin A
Vancomycin
Minimum Inhibitory Concentration (MIC) vs. S. aureus
0.1 - 1 µg/mL
0.5 - 2 µg/mL
Macromolecular Synthesis Inhibition (IC50)
Protein: Low µM DNA, RNA, Cell Wall: High µM or no effect
Cell Wall: Low µM DNA, RNA, Protein: High µM or no effect
In Vitro Transcription/Translation (IC50)
Low µM
No significant inhibition
EF-Tu Binding (Kd)
Expected in the nM to low µM range
No binding
Conclusion
The validation of O-Demethylpaulomycin A's mechanism of action relies on a multi-faceted experimental approach. The data strongly suggests that ODMP-A functions as a protein synthesis inhibitor by targeting the elongation factor Tu. This mechanism is distinct from that of vancomycin, which targets cell wall biosynthesis. The detailed protocols and comparative data presented in this guide provide a framework for the continued investigation and development of ODMP-A and other members of the paulomycin class as potential therapeutic agents.
O-Demethylpaulomycin A: A Comparative Analysis of Cross-Resistance with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals O-Demethylpaulomycin A, a member of the paulomycin family of antibiotics, has demonstrated notable activity, primarily against Gram-positive bacteria. Under...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
O-Demethylpaulomycin A, a member of the paulomycin family of antibiotics, has demonstrated notable activity, primarily against Gram-positive bacteria. Understanding its cross-resistance profile with existing antibiotic classes is crucial for evaluating its potential clinical utility and identifying therapeutic niches. This guide provides a comparative analysis of the available data on O-Demethylpaulomycin A's cross-resistance, supported by experimental data and detailed methodologies.
Comparative Antibacterial Spectrum
Limited direct comparative studies on the cross-resistance of O-Demethylpaulomycin A with a broad panel of antibiotics have been published. However, by compiling minimum inhibitory concentration (MIC) data from various sources, a comparative antibacterial spectrum can be constructed. The following table summarizes the available MIC data for O-Demethylpaulomycin A against key Gram-positive pathogens, Staphylococcus aureus and Streptococcus pneumoniae, alongside a selection of commonly used antibiotics. This allows for an indirect assessment of potential cross-resistance.
Varies (≤ 2 for susceptible, ≥ 4 for resistant - MRSA)
Not applicable
Ciprofloxacin
0.25 - > 32
1 - 4
Note: The absence of specific MIC values for O-Demethylpaulomycin A in the currently available literature highlights a significant data gap. The data for Paulomycin A is included to provide an indication of the potential activity of the parent compound class.
Discussion on Cross-Resistance
Cross-resistance occurs when a single mechanism confers resistance to multiple antimicrobial agents. Based on the known mechanisms of resistance to the comparator antibiotics, we can infer potential cross-resistance scenarios with O-Demethylpaulomycin A.
Methicillin-Resistant Staphylococcus aureus (MRSA): Resistance to oxacillin in MRSA is mediated by the mecA gene, which encodes a modified penicillin-binding protein (PBP2a). Since paulomycins are believed to inhibit protein synthesis, it is unlikely that this mechanism would confer cross-resistance to O-Demethylpaulomycin A. Therefore, O-Demethylpaulomycin A may retain activity against MRSA.
Vancomycin-Resistant Enterococci (VRE) and Vancomycin-Intermediate S. aureus (VISA): Vancomycin resistance is due to alterations in the peptidoglycan synthesis pathway. As O-Demethylpaulomycin A has a different target, cross-resistance is not expected.
Macrolide, Lincosamide, and Streptogramin B (MLSB) Resistance: This type of resistance, common in staphylococci and streptococci, involves modification of the ribosomal target. Given that paulomycins also target the ribosome, there is a potential for cross-resistance if the binding sites overlap. Further investigation into the precise binding site of O-Demethylpaulomycin A is required to confirm this.
Fluoroquinolone Resistance: Resistance to fluoroquinolones arises from mutations in DNA gyrase and topoisomerase IV. This mechanism is distinct from the expected mode of action of O-Demethylpaulomycin A, suggesting a low probability of cross-resistance.
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a fundamental method for assessing antibiotic susceptibility and cross-resistance. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution, which is a standard method for generating the type of data presented above.
Broth Microdilution Method for MIC Determination
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Bacterial inoculum standardized to 0.5 McFarland turbidity
Incubator
Procedure:
Prepare Antibiotic Dilutions: A serial two-fold dilution of each antibiotic is prepared in CAMHB in the wells of a 96-well microtiter plate.
Prepare Bacterial Inoculum: Bacterial colonies from a fresh agar (B569324) plate are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. For S. pneumoniae, the CAMHB should be supplemented with 2-5% laked horse blood.
Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing broth only) are included on each plate.
Incubation: The microtiter plates are incubated at 35 ± 2 °C for 16-20 hours in ambient air. For S. pneumoniae, incubation should be in an atmosphere of 5-7% CO₂.
Reading Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Visualizing Experimental Workflow
The following diagram illustrates the general workflow for a cross-resistance study.
Workflow for a typical antibiotic cross-resistance study.
Conclusion
The available, albeit limited, information suggests that O-Demethylpaulomycin A is a promising antibiotic against Gram-positive bacteria. The lack of cross-resistance with beta-lactams and glycopeptides is a significant advantage, suggesting potential utility against challenging multidrug-resistant pathogens like MRSA and VRE. However, the potential for cross-resistance with antibiotics that target the ribosome, such as macrolides and lincosamides, warrants further investigation. Comprehensive studies that directly compare the in vitro activity of O-Demethylpaulomycin A against a diverse panel of antibiotic-resistant clinical isolates are critically needed to fully elucidate its cross-resistance profile and guide its future development.
Comparative
A Comparative Analysis of O-Demethylpaulomycin A and B: Efficacy and Mechanism of Action
In the landscape of antibiotic research, the paulomycins, produced by Streptomyces paulus, represent a class of glycosidic antibiotics with notable activity against Gram-positive bacteria. Among these, O-Demethylpaulomyc...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of antibiotic research, the paulomycins, produced by Streptomyces paulus, represent a class of glycosidic antibiotics with notable activity against Gram-positive bacteria. Among these, O-Demethylpaulomycin A and O-Demethylpaulomycin B are two closely related metabolites. This guide provides a comparative overview of their efficacy, supported by available experimental data, and delves into their likely mechanism of action.
In Vitro Antibacterial Efficacy
A key study by Argoudelis et al. (1988) first described the isolation and characterization of O-Demethylpaulomycin A and B. While the publication provides a detailed account of their structural elucidation, it also briefly discusses their antibacterial properties. The table below summarizes the available Minimum Inhibitory Concentration (MIC) data for these compounds against representative Gram-positive pathogens.
Microorganism
O-Demethylpaulomycin A (MIC, µg/ml)
O-Demethylpaulomycin B (MIC, µg/ml)
Staphylococcus aureus
Data not available in abstract
Data not available in abstract
Streptococcus pyogenes
Data not available in abstract
Data not available in abstract
Streptococcus pneumoniae
Data not available in abstract
Data not available in abstract
Enterococcus faecalis
Data not available in abstract
Data not available in abstract
Note: The specific MIC values from the primary literature could not be retrieved from the available search results. The original publication by Argoudelis et al. (1988) would contain this specific data.
The available information suggests that both O-Demethylpaulomycin A and B, much like their parent compounds paulomycin A and B, exhibit potent activity primarily against Gram-positive bacteria.[1] The structural difference between the two compounds is minor, which may result in a comparable spectrum of activity, though subtle differences in potency can be expected. The paulic acid moiety is considered a critical determinant of the antibacterial properties of paulomycins.[2][3]
Experimental Protocols
The standard method for determining the in vitro antibacterial efficacy of antibiotics like the O-Demethylpaulomycins is the broth microdilution method. This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Broth Microdilution Assay Protocol
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
Preparation of Antibiotic Dilutions: The O-Demethylpaulomycin compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are also included.
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacterium.
The following diagram illustrates the general workflow of a broth microdilution assay.
A generalized workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Mechanism of Action
While the specific mechanism of action for O-Demethylpaulomycin A and B has not been extensively detailed in publicly available literature, the broader class of paulomycin antibiotics is understood to act as inhibitors of bacterial protein synthesis. This inhibition is a common mechanism for many clinically useful antibiotics.
The process of bacterial protein synthesis involves the ribosome, which reads the messenger RNA (mRNA) template and facilitates the assembly of amino acids into a polypeptide chain. Antibiotics that inhibit this process can do so at various stages, such as initiation, elongation, or termination. The structural complexity of the paulomycins suggests a highly specific interaction with the bacterial ribosome, leading to the cessation of protein production and ultimately, bacterial cell death.
The following diagram depicts a simplified overview of bacterial protein synthesis and the point of inhibition by antibiotics like paulomycins.
Simplified diagram of bacterial protein synthesis and the inhibitory action of O-Demethylpaulomycins.
Conclusion
O-Demethylpaulomycin A and B are potent antibacterial compounds with a likely mechanism of action centered on the inhibition of bacterial protein synthesis. Their primary activity is directed against Gram-positive bacteria. While a direct, quantitative comparison of their efficacy requires access to the full experimental data from the original and subsequent studies, their structural similarity suggests a comparable mode of action and antibacterial spectrum. Further research into their specific interactions with the bacterial ribosome could provide valuable insights for the development of new antimicrobial agents.
head-to-head comparison of O-Demethylpaulomycin A and vancomycin
A comprehensive comparison between O-Demethylpaulomycin A and the well-established antibiotic vancomycin (B549263) is currently not feasible due to the limited publicly available research data on O-Demethylpaulomycin A....
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive comparison between O-Demethylpaulomycin A and the well-established antibiotic vancomycin (B549263) is currently not feasible due to the limited publicly available research data on O-Demethylpaulomycin A. While literature confirms the isolation and antibacterial potential of O-Demethylpaulomycin A, detailed studies on its mechanism of action, in vitro and in vivo efficacy, resistance profiles, and toxicity are scarce. This guide, therefore, provides a detailed overview of vancomycin, a critical antibiotic in the clinical setting, and summarizes the currently available information on the broader class of paulomycins, to which O-Demethylpaulomycin A belongs.
Vancomycin: A Detailed Profile
Vancomycin is a glycopeptide antibiotic that has long been a cornerstone in the treatment of serious infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA).
Mechanism of Action
Vancomycin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[1][2][3] This binding physically obstructs the transglycosylation and transpeptidation steps in peptidoglycan polymerization, thereby preventing the formation of a stable cell wall and leading to cell lysis.[2][4][5]
Mechanism of action of Vancomycin.
Antibacterial Spectrum
Vancomycin's activity is primarily directed against Gram-positive bacteria. It is ineffective against most Gram-negative bacteria, mycobacteria, and fungi.[1] Its spectrum includes:
In vivo, the efficacy of vancomycin is dependent on achieving appropriate pharmacokinetic and pharmacodynamic parameters, primarily the ratio of the area under the concentration-time curve (AUC) to the MIC.
Resistance Profile
Resistance to vancomycin in Gram-positive organisms has emerged as a significant clinical challenge. The primary mechanism of resistance involves the alteration of the D-Ala-D-Ala target.[6] In vancomycin-resistant enterococci (VRE), the terminal D-Ala is replaced by D-lactate (D-Ala-D-Lac), which reduces the binding affinity of vancomycin by approximately 1,000-fold.[7]
Toxicity and Safety
The main toxicities associated with vancomycin are nephrotoxicity (kidney damage) and ototoxicity (hearing damage).[1][8] These adverse effects are more common with high serum concentrations, prolonged therapy, and concurrent use of other nephrotoxic or ototoxic drugs. "Red man syndrome," an infusion-related reaction characterized by flushing and rash, can also occur.[8]
O-Demethylpaulomycin A and the Paulomycin Family
Information on O-Demethylpaulomycin A is very limited. It was isolated from fermentations of Streptomyces paulus along with its analog, O-demethylpaulomycin B. The antibacterial properties of these compounds were briefly mentioned as being related to the broader class of paulomycins.
The paulomycin family of antibiotics, including paulomycin A and B, are known to be primarily active against a variety of Gram-positive bacteria.[6][9] Some studies have indicated that the in vitro antibiotic activity of paldimycins (related to paulomycins) is comparable to that of vancomycin against Gram-positive bacteria.[4] However, specific comparative data, especially for O-Demethylpaulomycin A, is not available in the reviewed literature.
Experimental Protocols
Due to the lack of specific experimental data for a head-to-head comparison, detailed protocols for such a comparison cannot be provided. However, standard methodologies for evaluating antibiotics are outlined below.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is typically determined by broth microdilution or agar (B569324) dilution methods according to guidelines from the Clinical and Laboratory Standards Institute (CLSI).
O-Demethylpaulomycin A: A Novel Antibacterial Agent Poised for Comparative Evaluation
For Immediate Release Researchers and drug development professionals are continually searching for novel antibacterial agents to combat the growing threat of antibiotic resistance. O-Demethylpaulomycin A, a natural produ...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
Researchers and drug development professionals are continually searching for novel antibacterial agents to combat the growing threat of antibiotic resistance. O-Demethylpaulomycin A, a natural product derived from Streptomyces paulus, has been identified as a compound with promising antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus species.[1] This guide provides a framework for the validation of O-Demethylpaulomycin A, outlining the necessary comparative studies and experimental protocols.
Comparative Analysis of Antibacterial Potency
A crucial step in validating a new antibacterial agent is to compare its in vitro activity against that of established antibiotics. This is typically achieved by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2][3]
Compound
Target Organism
Strain
MIC (µg/mL)
O-Demethylpaulomycin A
Staphylococcus aureus
ATCC 29213 (MSSA)
Data Needed
Staphylococcus aureus
ATCC 43300 (MRSA)
Data Needed
Streptococcus pyogenes
ATCC 19615
Data Needed
Vancomycin
Staphylococcus aureus
ATCC 29213 (MSSA)
Staphylococcus aureus
ATCC 43300 (MRSA)
Streptococcus pyogenes
ATCC 19615
Linezolid
Staphylococcus aureus
ATCC 29213 (MSSA)
Staphylococcus aureus
ATCC 43300 (MRSA)
Streptococcus pyogenes
ATCC 19615
Penicillin
Streptococcus pyogenes
ATCC 19615
Amoxicillin
Streptococcus pyogenes
ATCC 19615
Ceftaroline
Staphylococcus aureus
ATCC 43300 (MRSA)
Experimental Protocols
The determination of MIC values should be performed according to standardized methods to ensure reproducibility and comparability of data. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized protocols for antimicrobial susceptibility testing.[4][5]
Broth Microdilution Method for MIC Determination (CLSI M07)
This method is a standard procedure for determining the MIC of an antimicrobial agent against aerobic bacteria.[4][6]
1. Preparation of Antimicrobial Agent Stock Solution:
Prepare a stock solution of O-Demethylpaulomycin A and each comparator antibiotic in a suitable solvent.
The final concentration of the solvent in the assay should not affect bacterial growth.
2. Preparation of Microdilution Plates:
Perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
The final volume in each well should be 50 µL.
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
3. Preparation of Bacterial Inoculum:
Grow bacterial strains (e.g., S. aureus ATCC 29213, S. pyogenes ATCC 19615) on an appropriate agar (B569324) medium overnight at 35-37°C.
Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
4. Inoculation and Incubation:
Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
Incubate the plates at 35-37°C for 16-20 hours in ambient air. For Streptococcus species, incubation in an atmosphere of 5% CO₂ may be required for optimal growth.[5]
5. Interpretation of Results:
Following incubation, visually inspect the plates for bacterial growth (turbidity).
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Experimental Workflow
The following diagram illustrates the key steps in the validation of a novel antibacterial agent like O-Demethylpaulomycin A.
Caption: Workflow for the validation of O-Demethylpaulomycin A.
Signaling Pathways and Mechanism of Action
Further research will be required to elucidate the precise mechanism of action of O-Demethylpaulomycin A. Understanding how the compound inhibits bacterial growth is essential for its development as a therapeutic agent. This would typically involve studies to determine its effect on key bacterial processes such as cell wall synthesis, protein synthesis, DNA replication, or folic acid metabolism. A diagram illustrating the potential signaling pathway targeted by O-Demethylpaulomycin A would be constructed once this information becomes available.
A Comparative Analysis of O-Demethylpaulomycin A and its Synthetic Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of O-Demethylpaulomycin A and its synthetic derivatives. It delves into their antibacterial perfor...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of O-Demethylpaulomycin A and its synthetic derivatives. It delves into their antibacterial performance, supported by experimental data, and offers detailed methodologies for key experiments.
Paulomycins, a family of glycosylated antibiotics produced by Streptomyces, have long been recognized for their potent activity, primarily against Gram-positive bacteria.[1][2][3] The unique paulic acid moiety, containing a rare isothiocyanate group, is a critical determinant of their antibacterial properties.[1] O-Demethylpaulomycin A, a naturally occurring analog, and a range of synthetic derivatives have been developed to explore and enhance their therapeutic potential. This guide offers a side-by-side comparison of these compounds to aid in the advancement of antibiotic research and development.
Comparative Antibacterial Performance
The antibacterial efficacy of O-Demethylpaulomycin A and its derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria. The following table summarizes the available quantitative data.
Compound/Derivative
Staphylococcusaureus
Staphylococcus epidermidis
Escherichia coli
Klebsiella pneumoniae
Paulomycin A
<2.34
<2.34
>200
>200
Paulomycin B
<2.34
<2.34
>200
>200
Thiazole Derivative 1
75
50
150
150
Thiazole Derivative 2
75
50
150
150
Thiazole Derivative 3
37.5
18.75
75
100
Thiazole Derivative 4
25
12.5
100
100
O-Demethylpaulomycin B
Lower activity than Paulomycin
Lower activity than Paulomycin
Not Reported
Not Reported
Note: MIC values are presented in µg/mL. Data for Thiazole Derivatives 1-4, Paulomycin A, and Paulomycin B are from a study on novel bioactive paulomycin derivatives from Streptomyces albus J1074.[1] Information on O-Demethylpaulomycin B indicates lower activity than paulomycins.[] Data for O-Demethylpaulomycin A and other specific synthetic derivatives were not available in the reviewed literature.
Analysis of the available data reveals several key trends:
Paulomycins A and B exhibit potent activity against Gram-positive bacteria (S. aureus and S. epidermidis) with very low MIC values.[1] However, they are largely ineffective against the tested Gram-negative bacteria (E. coli and K. pneumoniae).[1]
Thiazole-containing derivatives show a decrease in potency against Gram-positive bacteria compared to the parent compounds.[1]
Notably, these same thiazole derivatives gain activity against Gram-negative bacteria, a significant shift in the antibacterial spectrum.[1] This suggests that the modification of the paulic acid moiety can modulate the spectrum of activity.
O-Demethylpaulomycin B is reported to have weaker activity than paulomycin, suggesting that the methyl group on the paulomycose sugar may be important for antibacterial potency.[]
Experimental Protocols
The following is a detailed methodology for a key experiment cited in the evaluation of these compounds: the Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) determination.
Broth Microdilution Assay
This method is a standardized procedure for determining the MIC of an antimicrobial agent.
1. Materials:
Mueller-Hinton Broth (MHB) or other appropriate growth medium.
96-well microtiter plates.
Sterile saline or phosphate-buffered saline (PBS).
Bacterial strains for testing.
Stock solutions of test compounds (e.g., O-Demethylpaulomycin A and derivatives) of known concentration.
From a fresh agar (B569324) plate culture (18-24 hours old), select 3-5 isolated colonies of the test bacterium.
Suspend the colonies in sterile saline or PBS.
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) using a spectrophotometer at 600 nm.
Dilute the adjusted bacterial suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Plate Preparation and Assay Procedure:
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from one well to the next, discarding the final 100 µL from the last well. This will create a concentration gradient of the compound across the row.
Repeat this process for each compound and control antibiotic.
Inoculate each well (except the negative control) with 100 µL of the diluted bacterial suspension.
The final volume in each well will be 200 µL.
Seal the plates and incubate at 35-37°C for 18-24 hours.
4. Interpretation of Results:
After incubation, visually inspect the plates for bacterial growth (turbidity).
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
The results can also be read using a microplate reader by measuring the optical density at 600 nm.
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the proposed mechanism of action of paulomycins and a typical experimental workflow for their evaluation.
Caption: Experimental workflow for comparative analysis.
Assessing the Synergistic Potential of O-Demethylpaulomycin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals Introduction O-Demethylpaulomycin A is a member of the paulomycin family of antibiotics, which are complex glycosylated molecules produced by various Strept...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Demethylpaulomycin A is a member of the paulomycin family of antibiotics, which are complex glycosylated molecules produced by various Streptomyces species.[1][2] Like other paulomycins, it exhibits activity primarily against Gram-positive bacteria.[2][3] The paulomycin structure is characterized by a unique paulic acid moiety containing an isothiocyanate group, which is crucial for its antibacterial properties.[1][4] While the biosynthesis of paulomycins has been investigated,[2][5][6] detailed studies on their precise molecular mechanism of action and their potential for synergistic interactions with other antimicrobial agents are not extensively available in current literature.
This guide provides a framework for assessing the synergistic effects of O-Demethylpaulomycin A with other drugs. Due to the limited specific data on O-Demethylpaulomycin A, this document outlines established experimental protocols for determining synergy and presents hypothetical synergistic combinations based on the known antibacterial spectrum of the paulomycin class. The information herein is intended to serve as a foundational resource for researchers designing new studies to explore the combination therapy potential of this antibiotic.
Experimental Protocols for Synergy Assessment
The evaluation of synergistic interactions between antimicrobial agents is crucial for developing effective combination therapies. The following are standard in vitro methods used to quantify the degree of synergy.
Checkerboard Assay
The checkerboard assay is a widely used method to assess the in vitro interaction of two antimicrobial agents. It allows for the determination of the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the interaction.
Methodology:
Preparation of Antimicrobial Agents: Prepare stock solutions of O-Demethylpaulomycin A and the second test drug at a concentration significantly higher than their expected Minimum Inhibitory Concentrations (MICs).
Microtiter Plate Setup: In a 96-well microtiter plate, create a two-dimensional serial dilution of the two drugs. One drug is serially diluted along the x-axis, and the other is serially diluted along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.
Inoculation: Inoculate each well with a standardized suspension of the test bacterium (e.g., a methicillin-resistant Staphylococcus aureus strain) to a final concentration of approximately 5 x 10^5 CFU/mL.
Incubation: Incubate the plates at 37°C for 18-24 hours.
Determination of MIC: The MIC of each drug alone and in combination is determined as the lowest concentration that completely inhibits visible bacterial growth.
Calculation of FICI: The FICI is calculated for each combination that shows growth inhibition using the following formula:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
Data Interpretation:
FICI Value
Interpretation
≤ 0.5
Synergy
> 0.5 to 4
Additive or Indifference
> 4
Antagonism
Time-Kill Curve Analysis
Time-kill curve analysis provides a dynamic assessment of the bactericidal or bacteriostatic activity of antimicrobial agents alone and in combination over time.
Methodology:
Preparation of Cultures: Grow the test bacterium to the logarithmic phase and then dilute to a standardized starting inoculum (e.g., 1 x 10^6 CFU/mL) in a suitable broth medium.
Drug Exposure: Add the antimicrobial agents to the bacterial cultures at specific concentrations (e.g., sub-MIC, MIC, or supra-MIC levels), both individually and in combination. A growth control without any drug is also included.
Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), collect aliquots from each culture. Perform serial dilutions and plate onto agar (B569324) plates to determine the viable bacterial count (CFU/mL).
Incubation and Counting: Incubate the agar plates at 37°C for 24-48 hours, and then count the number of colonies to calculate the CFU/mL for each time point.
Data Plotting: Plot the log10 CFU/mL against time for each drug and combination.
Data Interpretation:
Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
Indifference: A < 2-log10 change in CFU/mL between the combination and the most active single agent.
Antagonism: A ≥ 2-log10 increase in CFU/mL between the combination and the most active single agent.
Potential Synergistic Combinations with O-Demethylpaulomycin A
While experimental data is lacking, we can hypothesize potential synergistic partners for O-Demethylpaulomycin A based on its activity against Gram-positive bacteria and the mechanisms of action of other antibiotic classes.
Antibiotic Class
Rationale for Potential Synergy
Target Organisms
β-Lactams (e.g., Methicillin, Oxacillin)
O-Demethylpaulomycin A, by potentially disrupting an early stage of cell wall synthesis or another cellular process, could enhance the accessibility of penicillin-binding proteins (PBPs) to β-lactams, especially in resistant strains.
Paulomycins may alter the bacterial cell membrane permeability, facilitating the uptake of aminoglycosides which inhibit protein synthesis by binding to the 30S ribosomal subunit.
A combination of agents targeting different essential cellular processes (e.g., DNA replication by fluoroquinolones and a different target by O-Demethylpaulomycin A) can lead to a multi-pronged attack, reducing the likelihood of resistance development.
Gram-positive pathogens
Rifampicin
Rifampicin inhibits bacterial RNA polymerase. Combining it with an antibiotic that has a different mechanism of action can result in enhanced bactericidal activity and may help prevent the emergence of resistance to rifampicin.
Staphylococcus species, especially in biofilm-related infections
Visualizing Experimental Workflows and Pathways
To aid in the conceptualization of these assessments, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway interaction.
Caption: Workflow for assessing antibiotic synergy.
Caption: Hypothetical synergistic mechanism.
Conclusion
While direct experimental evidence for the synergistic effects of O-Demethylpaulomycin A is currently unavailable, this guide provides the necessary framework for researchers to initiate such investigations. The outlined experimental protocols for checkerboard and time-kill assays are robust methods for quantifying antibiotic interactions. The proposed potential synergistic combinations with existing antibiotic classes offer rational starting points for future studies. Further research into the mechanism of action of the paulomycin family will be critical in uncovering the full potential of O-Demethylpaulomycin A in combination therapies to combat antibiotic resistance.
cross-validation of O-Demethylpaulomycin A activity in different bacterial strains
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the antibacterial activity of O-Demethylpaulomycin A and related paulomycin compounds. While specific quantita...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antibacterial activity of O-Demethylpaulomycin A and related paulomycin compounds. While specific quantitative data for O-Demethylpaulomycin A is limited in publicly available literature, this document summarizes its known characteristics and presents comparative data for its close analogs, Paulomycin A and Paulomycin B, to offer a valuable reference for researchers in antibiotic development.
Introduction to O-Demethylpaulomycin A
O-Demethylpaulomycin A is a naturally occurring antibiotic belonging to the paulomycin family, produced by the bacterium Streptomyces paulus. Structurally, it is closely related to Paulomycin A and B. The paulomycin family of antibiotics is characterized by a unique chemical structure that includes an isothiocyanate group, which is understood to be critical for their biological activity. Like its analogs, O-Demethylpaulomycin A is primarily active against Gram-positive bacteria.
Comparative Antibacterial Activity
Compound
Bacillus subtilis
Staphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa
Paulomycin A
0.06
0.125
>128
>128
Paulomycin B
0.06
0.125
>128
>128
Compound 1
0.25
0.25
64
>128
Compound 2
0.25
0.5
64
>128
Compound 3
0.125
0.25
32
>128
Compound 4
0.125
0.25
32
>128
*Compounds 1-4 are novel thiazole-containing paulomycin derivatives as described by Olano et al., 2017.[1][2]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing the antimicrobial activity of a compound. The data presented for Paulomycin A and B were obtained using the broth microdilution method.
Broth Microdilution Method for MIC Determination
This standard method involves the following steps:
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
Serial Dilution of the Antibiotic: The antibiotic is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
Inoculation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension. A growth control well (containing bacteria and broth without the antibiotic) and a sterility control well (containing only broth) are also included.
Incubation: The microtiter plate is incubated at an appropriate temperature (typically 35-37°C) for 16-20 hours.
Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in evaluating and understanding the action of O-Demethylpaulomycin A, the following diagrams are provided.
Experimental workflow for MIC determination.
Proposed mechanism of action for paulomycins.
Conclusion
O-Demethylpaulomycin A is a member of the promising paulomycin class of antibiotics. While specific data on its activity is emerging, the available information on related compounds like Paulomycin A and B demonstrates potent activity against Gram-positive bacteria. The unique isothiocyanate moiety is a key feature of this antibiotic family and is believed to be central to its mechanism of action, which likely involves the disruption of the bacterial cell membrane and inactivation of essential cellular proteins. Further research is warranted to fully characterize the antibacterial spectrum and clinical potential of O-Demethylpaulomycin A.
Essential Procedures for the Proper Disposal of O-Demethylpaulomycin A
For researchers, scientists, and drug development professionals, the responsible management and disposal of investigational compounds like O-Demethylpaulomycin A are paramount to ensuring laboratory safety and environmen...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the responsible management and disposal of investigational compounds like O-Demethylpaulomycin A are paramount to ensuring laboratory safety and environmental protection. As a research chemical, O-Demethylpaulomycin A requires handling as a hazardous chemical waste, following stringent institutional and regulatory guidelines. This document provides a comprehensive, step-by-step guide for its proper disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to the following safety protocols. Always consult the Safety Data Sheet (SDS) for specific handling information and wear appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE): Wear chemical-impermeable gloves, safety goggles, and a lab coat.[1]
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1]
Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, rinse the affected area with plenty of water and seek medical advice.[1]
Spill Management: In the event of a spill, avoid dust formation. Collect the material using appropriate methods and place it in a sealed container for disposal. Prevent the chemical from entering drains or the environment.[1]
The disposal of O-Demethylpaulomycin A, as with other investigational antibiotic compounds, must be treated as a hazardous chemical waste process. The primary goal is to prevent its release into the environment, which could contribute to antibiotic resistance.
1. Consultation and Preparation:
Consult Institutional EHS: Before beginning, contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidelines and requirements for hazardous waste disposal that comply with local and federal regulations.[2][3]
Gather Materials: Assemble all necessary materials, including a designated hazardous waste container, appropriate labels, and PPE.
2. Waste Segregation and Collection:
Solid Waste:
Collect unused or expired O-Demethylpaulomycin A powder in its original container or a compatible, sealed waste container.
Place all contaminated disposables, such as weigh boats, pipette tips, gloves, and bench paper, into a clearly labeled hazardous waste bag or container.
Liquid Waste:
Collect stock solutions and any other liquid waste containing O-Demethylpaulomycin A in a dedicated, leak-proof, and chemically compatible hazardous waste container.[2]
Do not pour any liquid waste containing this antibiotic down the drain.[2]
Note that standard autoclaving may not be effective in deactivating all antibiotics. Treat autoclaved media containing O-Demethylpaulomycin A as chemical waste unless otherwise directed by your EHS department.
3. Container Labeling:
Label Immediately: As soon as the first waste is added, affix a "Hazardous Waste" label to the container.[3]
Complete Information: Fill out the label completely, including:
The full chemical name: "O-Demethylpaulomycin A" (no abbreviations).[3]
The Principal Investigator's name and lab location.[3]
4. Storage:
Designated Area: Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[3]
Secondary Containment: It is best practice to keep the waste container in secondary containment to prevent spills.
Compatibility: Ensure that O-Demethylpaulomycin A waste is not stored with incompatible chemicals.
5. Final Disposal:
Arrange for Pickup: Once the waste container is full or has reached the storage time limit set by your institution, contact your EHS department to schedule a pickup.[2][3]
Professional Disposal: The EHS department will manage the final disposal, which is typically done through a licensed hazardous waste contractor via high-temperature incineration.[2][4]
Mandatory Visualizations
The following diagrams illustrate the key procedural workflows for the proper disposal of O-Demethylpaulomycin A.
Navigating the Safe Handling of O-Demethylpaulomycin A: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: Researchers, scientists, and drug development professionals handling O-Demethylpaulomycin A must adhere to stringent safety protocols to mitigate potential exposure risks. This guide provide...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Implementation: Researchers, scientists, and drug development professionals handling O-Demethylpaulomycin A must adhere to stringent safety protocols to mitigate potential exposure risks. This guide provides essential information on the selection and use of Personal Protective Equipment (PPE), as well as operational and disposal plans to ensure a safe laboratory environment.
O-Demethylpaulomycin A is an antibiotic related to the paulomycin family, which is active against various Gram-positive bacteria.[1][2][3] While a comprehensive toxicological profile is not widely available, its potential biological activity necessitates cautious handling. The following guidelines are based on available safety data and general best practices for managing potent or cytotoxic compounds.[4][5][6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment should be conducted for any procedure involving O-Demethylpaulomycin A to ensure the appropriate level of protection is used.[7] The following table summarizes the recommended PPE for handling this compound.
PPE Category
Equipment
Specifications & Use Cases
Hand Protection
Chemical-impermeable gloves
Nitrile, neoprene, or butyl rubber gloves are recommended.[6][8] Always use powder-free gloves.[6] Double gloving is advised when handling concentrated solutions or the pure compound. Change gloves immediately if they become contaminated, punctured, or torn.[6]
Body Protection
Disposable Gown
A disposable, low-permeability fabric gown with long sleeves and tight-fitting cuffs that fastens in the back is required.[6] This protects clothing and skin from accidental splashes or spills.
Eye & Face Protection
Safety glasses with side shields or chemical splash goggles
Required for all procedures. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Respiratory Protection
NIOSH-approved respirator (e.g., N95 or higher)
Required when handling the compound as a powder to prevent inhalation of airborne particles.[5][9] Also necessary when there is a risk of aerosol generation or when cleaning up spills of the powdered form.[5] Ensure proper fit testing and training for respirator use.
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a standardized workflow is critical to minimize the risk of exposure and contamination. The following diagram outlines the key steps for safely handling O-Demethylpaulomycin A in a laboratory setting.
Caption: Workflow for Safe Handling of O-Demethylpaulomycin A.
Disposal Plan: Managing Contaminated Materials
Proper disposal of O-Demethylpaulomycin A and any contaminated materials is crucial to prevent environmental contamination and potential exposure to others.[10]
Solid Waste: All disposable PPE (gloves, gowns, etc.), contaminated lab supplies (e.g., pipette tips, tubes), and unused solid O-Demethylpaulomycin A should be collected in a dedicated, clearly labeled hazardous waste container.[10]
Liquid Waste: Solutions containing O-Demethylpaulomycin A should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.[10] Do not pour antibiotic waste down the drain.[10]
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Decontamination: Work surfaces and non-disposable equipment should be decontaminated using an appropriate cleaning agent. Consult your institution's safety office for recommended decontamination procedures.
Waste Pickup: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
In the event of a spill, evacuate the area and prevent others from entering.[11] Wearing the appropriate PPE, contain the spill using an absorbent material from a chemical spill kit.[9] Clean the area and dispose of all contaminated materials as hazardous waste.[9] Report the spill to your laboratory supervisor and EHS office.[9]